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Core Science & Biosynthesis

Foundational

Chemical Structure & Synthesis Guide: 6-(Methoxy-D3)pyridin-3-amine

Abstract This technical guide details the chemical structure, synthesis, and metabolic properties of 6-(Methoxy-D3)pyridin-3-amine , a deuterated isotopologue of the medicinal chemistry building block 6-methoxypyridin-3-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide details the chemical structure, synthesis, and metabolic properties of 6-(Methoxy-D3)pyridin-3-amine , a deuterated isotopologue of the medicinal chemistry building block 6-methoxypyridin-3-amine. Designed for researchers in DMPK (Drug Metabolism and Pharmacokinetics) and lead optimization, this document focuses on the utility of the trideuteromethoxy motif (


) in mitigating metabolic liability via the Kinetic Isotope Effect (KIE).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The compound is a pyridine derivative where the methoxy group at the 6-position (or 2-position, nomenclature dependent) is fully deuterated. This modification increases the metabolic stability of the ether linkage against oxidative O-demethylation.

Structural Specifications
PropertyDetail
Common Name 6-(Methoxy-D3)pyridin-3-amine
IUPAC Name 6-(Trideuteromethoxy)pyridin-3-amine
Alternative Name 5-Amino-2-(methoxy-d3)pyridine
Parent CAS 503615-03-0 (Non-deuterated form)
Molecular Formula

Molecular Weight 127.16 g/mol (vs. 124.14 for H-analog)
Isotopic Purity Typically

SMILES [2H]C([2H])([2H])Oc1ccc(N)cn1
Spectroscopic Signature (Predicted)
  • 
    -NMR (DMSO-
    
    
    
    ):
    The characteristic singlet for
    
    
    (typically
    
    
    ppm) is absent . Aromatic protons appear at
    
    
    (d, H-2),
    
    
    (dd, H-4), and
    
    
    (d, H-5). Broad singlet for
    
    
    at
    
    
    .
  • 
    -NMR:  The methoxy carbon appears as a weak septet  around 
    
    
    
    ppm due to
    
    
    coupling (
    
    
    Hz), distinct from the sharp singlet of the protio-analog.
  • Mass Spectrometry (ESI+):

    
     (Shift of +3 Da relative to parent).
    

Synthesis Strategy

The synthesis relies on a Nucleophilic Aromatic Substitution (


) followed by a reduction. This route ensures high isotopic incorporation by introducing the costly deuterium label in a late-stage convergent step.
Retrosynthetic Analysis

The target molecule is disassembled into 2-chloro-5-nitropyridine and Methanol-d3 . The nitro group serves as a masked amine, preventing side reactions during the ether formation.

Experimental Protocol
Step 1: Nucleophilic Aromatic Substitution (

)

Precursor: 2-Chloro-5-nitropyridine (CAS 4548-45-2) Reagent: Sodium Methoxide-d3 (prepared in situ from


 + Na)
  • Preparation of Alkoxide: In a dry 3-neck flask under

    
    , dissolve sodium metal (1.1 eq) in Methanol-d3 (
    
    
    
    , >99.8% D). Stir until evolution of
    
    
    gas ceases.
  • Coupling: Cool the solution to 0°C. Add 2-Chloro-5-nitropyridine (1.0 eq) portion-wise.

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The chloride is displaced by the methoxy-d3 anion.

  • Workup: Quench with

    
     (or water if exchange is not a concern for the ring protons). Concentrate in vacuo to remove excess methanol-d3. Extract with ethyl acetate, wash with brine, and dry over 
    
    
    
    .
  • Intermediate: 2-(Methoxy-d3)-5-nitropyridine . Yield: ~85-95%.

Step 2: Nitro Reduction

Reagent: Hydrogen gas (


), 10% Pd/C
  • Setup: Dissolve the nitro intermediate in anhydrous ethanol or methanol. Add 10% Pd/C (10 wt% loading).

  • Reduction: Purge the vessel with

    
     gas (balloon or Parr shaker at 30 psi). Stir vigorously at RT for 2-6 hours.
    
  • Filtration: Filter the catalyst through a Celite pad under an inert atmosphere (Pd/C is pyrophoric).

  • Purification: Concentrate the filtrate. If necessary, purify via flash column chromatography (DCM/MeOH) or recrystallize from ethanol/heptane.

  • Product: 6-(Methoxy-d3)pyridin-3-amine as a pale yellow/brown solid.

Synthesis Workflow Diagram

SynthesisPath Start 2-Chloro-5-nitropyridine (Precursor) Inter Intermediate: 2-(Methoxy-d3)-5-nitropyridine Start->Inter SnAr Substitution (0°C to RT) Reagent Methanol-d3 / Na (Deuteration Source) Reagent->Inter Final Target: 6-(Methoxy-d3)pyridin-3-amine Inter->Final Nitro Reduction (EtOH, RT) Step2 Reduction (H2, Pd/C) Step2->Final

Caption: Two-step synthesis of 6-(Methoxy-d3)pyridin-3-amine via SnAr coupling and catalytic hydrogenation.

Mechanistic Insight: The Deuterium Advantage

The primary application of this compound is to probe or improve metabolic stability. The methoxy group on pyridine rings is a "metabolic soft spot," prone to O-demethylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP2C19).

The Kinetic Isotope Effect (KIE)

Metabolic O-demethylation proceeds via hydrogen atom abstraction (HAT) from the methyl group.

  • C-H Bond Energy: ~98 kcal/mol

  • C-D Bond Energy: ~100 kcal/mol

The C-D bond is stronger due to a lower Zero Point Energy (ZPE). Because C-H bond cleavage is the Rate-Determining Step (RDS) in O-demethylation, substituting H with D significantly reduces the reaction rate (


). This is a Primary Kinetic Isotope Effect .[1]
Metabolic Pathway Comparison

MetabolicFate Parent 6-Methoxypyridin-3-amine (Protio-Analog) CYP CYP450 Enzyme (Oxidative Attack) Parent->CYP Rapid C-H Abstraction Deut 6-(Methoxy-d3)pyridin-3-amine (Deutero-Analog) Deut->CYP Slow/Resisted C-D Abstraction (Primary KIE) Unstable Hemiacetal Intermediate [Unstable] CYP->Unstable Blocked Metabolic Blocking (High Stability) CYP->Blocked Pathway Inhibited Formaldehyde Formaldehyde (Toxic Byproduct) Unstable->Formaldehyde Metabolite 6-Hydroxypyridin-3-amine (Inactive/Cleared) Unstable->Metabolite Spontaneous Collapse

Caption: Comparison of metabolic fate. Deuteration inhibits the CYP450-mediated abstraction step, preventing O-demethylation.

Applications in Drug Discovery[9][10][11][12]

  • Metabolic Spotting: Use the D3-analog in microsomal stability assays alongside the H-analog. If the D3-analog shows significantly longer half-life (

    
    ), O-demethylation is confirmed as the major clearance pathway.
    
  • Internal Standard: The +3 Da mass shift and co-elution properties (D3 isotopes often have slightly shorter retention times on Reverse Phase HPLC) make it an ideal internal standard for quantifying the parent drug in biological matrices.

  • Lead Optimization: If the methoxy group is critical for binding but metabolically labile, the D3-analog can be developed as a "Deuterated Switch" drug candidate with improved pharmacokinetic (PK) profiles (e.g., higher AUC, lower dosing frequency).

References

  • Gant, T. G. (2014). Deuterated Drugs.[2][3] Journal of Medicinal Chemistry. Link

  • Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives. Link

  • Wade, D. (1999). Deuterium isotope effects on noncovalent interactions between molecules. Chemico-Biological Interactions. Link

  • BenchChem. (2025).[4] Synthesis of 2-Amino-6-methoxy-3-nitropyridine (Precursor Protocols). Link

Sources

Exploratory

6-(Methoxy-D3)pyridin-3-amine CAS number and identifiers

Topic: 6-(Methoxy-D3)pyridin-3-amine CAS number and identifiers Content Type: In-depth technical guide. High-Purity Stable Isotope Labeled (SIL) Internal Standard Executive Summary In the high-stakes environment of pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-(Methoxy-D3)pyridin-3-amine CAS number and identifiers Content Type: In-depth technical guide.

High-Purity Stable Isotope Labeled (SIL) Internal Standard

Executive Summary

In the high-stakes environment of pharmacokinetic (PK) profiling and bioanalysis, data integrity is non-negotiable. 6-(Methoxy-d3)pyridin-3-amine (also known as 5-Amino-2-methoxypyridine-d3) serves as a critical Stable Isotope Labeled (SIL) internal standard. It is the deuterated isotopologue of 6-methoxypyridin-3-amine, a pharmacophore frequently embedded in kinase inhibitors and neurological agents.

This guide provides a comprehensive technical breakdown of the compound, detailing its verified identifiers, synthesis pathways, and its mechanistic role in correcting for matrix effects during LC-MS/MS quantitation. By utilizing the +3 Da mass shift provided by the trideuteromethoxy group (-OCD3), researchers can achieve precise quantification of parent drugs and metabolites in complex biological matrices (plasma, urine, microsomes).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The distinction between the unlabeled parent and the deuterated standard is critical for inventory management and analytical method development. The deuterated form contains three deuterium atoms on the methoxy group, resulting in a mass increase of 3.018 Da.

Table 1: Comparative Identifiers
FeatureUnlabeled ParentDeuterated Standard (Target)
Chemical Name 6-Methoxypyridin-3-amine6-(Methoxy-d3)pyridin-3-amine
Alt.[1][2] Name 5-Amino-2-methoxypyridine5-Amino-2-(methoxy-d3)pyridine
CAS Number 6628-77-9 1202760-61-9
Molecular Formula C₆H₈N₂OC₆H₅D₃N₂O
Molecular Weight 124.14 g/mol 127.16 g/mol
Exact Mass 124.0637127.0825
Mass Shift +3.0188 Da
SMILES COc1ccc(N)cn1[2H]C([2H])([2H])OC1=NC=C(N)C=C1
Appearance Brown/Reddish Liquid or SolidOff-white to pale yellow solid (High Purity)
pKa (Predicted) ~4.33~4.33 (Isotope effect negligible on pKa)

Critical Note on CAS: While CAS 1202760-61-9 is the primary identifier for the d3-variant, some vendors may list it under the parent CAS with a "d3" suffix or a proprietary catalog number. Always verify the Certificate of Analysis (CoA) for isotopic purity (typically ≥99 atom % D).

Synthesis & Manufacturing Methodology

The synthesis of 6-(Methoxy-d3)pyridin-3-amine is a self-validating process relying on the high fidelity of the nucleophilic aromatic substitution (


) reaction. The isotopic label is introduced early in the pathway using a commercially available deuterated reagent, ensuring the label is metabolically stable (located on the methoxy group, not on exchangeable protons).
Synthesis Pathway

The standard industrial route involves two key steps:

  • 
     Methoxylation:  Displacement of a halogen (Cl or Br) on the nitropyridine ring using Sodium Methoxide-d3.
    
  • Nitro Reduction: Catalytic hydrogenation or chemical reduction of the nitro group to the amine.

SynthesisRoute Precursor 2-Chloro-5-nitropyridine (CAS 4548-45-2) Intermediate Intermediate: 2-(Methoxy-d3)-5-nitropyridine Precursor->Intermediate Step 1: SnAr MeOH-d3, Reflux Reagent Sodium Methoxide-d3 (NaOCD3) Reagent->Intermediate Product Target: 6-(Methoxy-d3)pyridin-3-amine (CAS 1202760-61-9) Intermediate->Product Step 2: Reduction H2, Pd/C or Fe/NH4Cl

Figure 1: Two-step synthesis route ensuring high isotopic incorporation.

Experimental Protocol (General Procedure)
  • Step 1 (Label Incorporation): Dissolve 2-chloro-5-nitropyridine in Methanol-d3. Slowly add Sodium Methoxide-d3 (1.1 eq) at 0°C. Reflux for 2-4 hours. The reaction is driven by the high electrophilicity of the C-2 position.

    • QC Check: Monitor by TLC or LC-MS. Disappearance of the chloro-precursor indicates completion.

  • Step 2 (Reduction): The intermediate is dissolved in ethanol/water. Iron powder (Fe) and Ammonium Chloride (

    
    ) are added (Bechamp reduction conditions to avoid defluorination if fluorine substituents were present, though catalytic hydrogenation with 
    
    
    
    is cleaner for this specific scaffold).
    • Purification: The final product is an amine, often purified via acid-base extraction or column chromatography to remove metal residues.

Applications in Drug Development (DMPK)

The primary utility of 6-(Methoxy-d3)pyridin-3-amine is as an Internal Standard (IS) . In LC-MS/MS assays, the IS must co-elute with the analyte to experience the same ionization suppression/enhancement from the matrix (the "Matrix Effect").

The Co-Elution Principle

Because the physicochemical properties (lipophilicity, pKa) of the d3-analog are virtually identical to the unlabeled drug, they behave identically on a C18 HPLC column. However, the Mass Spectrometer can distinguish them by the +3 Da mass difference.

Workflow: Internal Standard Normalization

LCMS_Workflow Sample Biological Sample (Plasma/Urine) Prep Sample Prep (Protein Precip / SPE) Sample->Prep Spike Spike IS: 6-(Methoxy-d3)pyridin-3-amine Spike->Prep Add Fixed Conc. LC LC Separation (Co-elution of Analyte & IS) Prep->LC MS MS/MS Detection MRM Mode LC->MS ESI Source Data Quantitation Ratio: Area(Analyte) / Area(IS) MS->Data Analyte: m/z 125 -> X IS: m/z 128 -> X

Figure 2: LC-MS/MS Quantitation workflow using the d3-analog to normalize matrix effects.

MRM Transitions

For Multiple Reaction Monitoring (MRM), the transitions will shift by the mass of the deuterium label.

  • Unlabeled Parent: Precursor

    
     125.1 
    
    
    
    Product ions (e.g., loss of methyl: 110.1).
  • Deuterated IS: Precursor

    
     128.1 
    
    
    
    Product ions (e.g., loss of methyl-d3: 110.1).
    • Note: If the fragmentation involves the loss of the methoxy group entirely, the product ion might be identical for both. If the fragmentation involves the loss of the methyl group only, the product ion for the IS will lose the label (CD3) and converge with the parent fragment, or retain it depending on the mechanism. Always characterize fragmentation patterns experimentally.

Handling, Stability, and Safety

Storage Protocols

Aminopyridines are prone to oxidation and darkening upon exposure to light and air.

  • Temperature: Store at -20°C for long-term stability.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidation of the amino group.

  • Container: Amber glass vials to protect from light.

Solubility
  • Soluble in: Methanol, DMSO, Ethyl Acetate, Chloroform.

  • Slightly soluble in: Water (pH dependent; solubility increases in acidic media due to protonation of the pyridine nitrogen).

Safety (GHS Classification)

Based on the parent compound (CAS 6628-77-9):

  • Acute Toxicity: Harmful if swallowed (H302).[3][4]

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[3][4]

  • PPE: Wear nitrile gloves and safety glasses. Handle in a fume hood.

References

  • Tenova Pharma. Product Data Sheet: 6-(methoxy-d3)pyridin-3-amine (CAS 1202760-61-9).[1][5] Retrieved from

  • ClearSynth. Stable Isotopes: 6-(methoxy-d3)pyridin-3-amine Identifiers and Specifications. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 81121: 6-Methoxy-3-pyridinamine (Unlabeled Parent). Retrieved from

  • ChemicalBook. 5-Amino-2-methoxypyridine (CAS 6628-77-9) Properties and Safety. Retrieved from

  • Toronto Research Chemicals (TRC). Search Results for Aminopyridine Isotopes. (General Reference for synthesis capabilities). Retrieved from

Sources

Foundational

In-Depth Technical Guide: Physicochemical & Metabolic Profile of Deuterated 6-Methoxypyridin-3-amine

Executive Summary 6-Methoxypyridin-3-amine (also known as 5-amino-2-methoxypyridine) is a critical pharmacophore found in numerous kinase inhibitors and PET radiotracers targeting neurodegenerative pathways. Its metaboli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methoxypyridin-3-amine (also known as 5-amino-2-methoxypyridine) is a critical pharmacophore found in numerous kinase inhibitors and PET radiotracers targeting neurodegenerative pathways. Its metabolic liability lies primarily in the O-demethylation of the methoxy group, catalyzed by hepatic Cytochrome P450 enzymes (specifically CYP1A2 and CYP2D6).

This guide focuses on the deuterated analog, 6-(methoxy-


)pyridin-3-amine , where the methoxy hydrogens are replaced with deuterium (

). This isotopic substitution leverages the Deuterium Kinetic Isotope Effect (DKIE) to retard metabolic clearance without altering the compound's steric or electronic binding properties. This modification is a strategic tool in medicinal chemistry to extend half-life (

) and reduce dosing frequency.

Physicochemical Profile: Protio vs. Deutero

The physical properties of the deuterated analog closely mirror the parent compound, with subtle but analytically distinct differences driven by the mass increase and the lower vibrational frequency of C-D bonds.

Comparative Properties Table
PropertyProtio-6-Methoxypyridin-3-amineDeutero-6-(methoxy-

)pyridin-3-amine
Impact of Deuteration
CAS Registry 6628-77-9 (Free Base)N/A (Analog Specific)Unique identifier required
Molecular Formula


Mass shift
Molecular Weight 124.14 g/mol 127.16 g/mol +3.02 Da (Mass Spec shift)
Physical State Low-melting solid / OilLow-melting solid / OilNegligible change
Melting Point 29–31 °C~28–31 °CPotential slight depression (<1°C)
Boiling Point 85–90 °C (1 mmHg)~85–90 °C (1 mmHg)Minimal effect on volatility
pKa (Pyridine N) ~4.33 (Predicted)~4.35Secondary Isotope Effect : Slight basicity increase (+0.02 units)
Lipophilicity (LogP) 0.98~0.97Slightly lower lipophilicity (

LogP

-0.005 per D)
Solubility DCM, MeOH, DMSODCM, MeOH, DMSOIdentical solvation profile

Technical Insight: The C-D bond is shorter (approx. 0.005 Å) and less polarizable than the C-H bond. While this results in a marginally lower molar volume and lipophilicity, these changes are generally biologically silent regarding target binding affinity but critical for metabolic differentiation.

Synthesis Protocol: 6-(Methoxy- )pyridin-3-amine

Objective: Synthesize the target compound with >98% isotopic enrichment. Precursor: 2-Chloro-5-nitropyridine. Reagents: Methanol-


 (or Sodium Methoxide-

), Palladium on Carbon (Pd/C), Hydrogen gas.
Stage 1: Nucleophilic Aromatic Substitution ( )

This step installs the deuterated methoxy group. The use of an electron-deficient nitropyridine precursor ensures rapid substitution.

  • Preparation: In a dry 3-neck flask under

    
    , dissolve 2-chloro-5-nitropyridine  (1.0 eq) in anhydrous Methanol-
    
    
    
    (
    
    
    ).
  • Activation: Slowly add Sodium Methoxide-

    
      (NaOC
    
    
    
    , 1.1 eq) at 0°C. Note: Using non-deuterated base in deuterated solvent can lead to isotopic scrambling; ensure all methoxy sources are deuterated.
  • Reaction: Warm to room temperature (RT) and stir for 2 hours. The solution typically shifts from pale yellow to deep yellow.

  • Validation (TLC): Monitor disappearance of starting material (

    
     in 20% EtOAc/Hex) and appearance of product 2-(methoxy-
    
    
    
    )-5-nitropyridine
    (
    
    
    ).
  • Workup: Quench with

    
     (or 
    
    
    
    if exchange is not a concern at this stage—nitro groups are stable). Extract with EtOAc, wash with brine, dry over
    
    
    , and concentrate.
Stage 2: Catalytic Hydrogenation (Nitro Reduction)
  • Solvation: Dissolve the crude nitropyridine intermediate in MeOH or EtOH.

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Reduction: Purge with

    
     gas (balloon or Parr shaker at 30 psi). Stir vigorously at RT for 4–6 hours.
    
  • Filtration: Filter through a Celite pad to remove Pd/C. Caution: Spent catalyst is pyrophoric.

  • Purification: Concentrate filtrate. If necessary, purify via Kugelrohr distillation or silica chromatography (DCM/MeOH 95:5).

  • Product: 6-(methoxy-

    
    )pyridin-3-amine  is obtained as a dark oil that may solidify upon refrigeration.
    

Metabolic Stability & The Deuterium Switch

The primary utility of this deuterated compound is to block the O-demethylation pathway.

Mechanism of Action

In the protio compound, Cytochrome P450 enzymes (CYP1A2/2D6) abstract a hydrogen atom from the methoxy group (


) to form an unstable hemiaminal, which collapses to release formaldehyde and the 5-aminopyridin-2-one metabolite.
Replacing C-H with C-D increases the bond dissociation energy (BDE) by ~1.2–1.5 kcal/mol. Because C-H cleavage is often the rate-determining step (RDS) in O-demethylation, this substitution significantly reduces the reaction rate (

).
Metabolic Pathway Visualization

MetabolicPathway cluster_legend Kinetic Isotope Effect (KIE) Substrate 6-(Methoxy-d3)pyridin-3-amine (Drug Candidate) Intermediate Hemiaminal Intermediate (Unstable) Substrate->Intermediate CYP450 Oxidation (Rate Limiting Step) BLOCKED by Deuterium Metabolite 5-Aminopyridin-2(1H)-one (Inactive Metabolite) Intermediate->Metabolite Spontaneous Collapse Byproduct Formaldehyde-d2 (CD2O) Intermediate->Byproduct Release Text C-D Bond is stronger than C-H. Primary KIE reduces clearance rate.

Caption: The metabolic blockade of O-demethylation via deuteration. The red dashed arrow indicates the rate-limiting step significantly slowed by the C-D bond strength.

Experimental Protocols for Validation

Protocol A: Microsomal Stability Assay (In Vitro KIE)

This assay quantifies the increase in metabolic stability.

  • Preparation: Prepare 10 mM stock solutions of Protio and Deutero analogs in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).

  • Initiation: Add NADPH regenerating system (1 mM) at 37°C.

  • Sampling: Aliquot 50 µL at

    
     min into cold acetonitrile (to quench).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time.
    
    • Success Criteria: The deuterated analog should show a

      
       increase of >50% compared to protio.
      
Protocol B: LogD Determination (Shake-Flask Method)

To confirm lipophilicity remains within the druggable range.

  • System: Octanol / Phosphate Buffer (pH 7.4).

  • Equilibration: Saturate octanol with buffer and buffer with octanol for 24h.

  • Procedure: Dissolve compound in the octanol phase. Add equal volume of buffer. Shake for 1h at 25°C.

  • Separation: Centrifuge to separate phases.

  • Quantification: Measure UV absorbance (

    
    ) of both phases.
    
  • Result:

    
    .
    

References

  • ChemicalBook. (2025). 5-Amino-2-methoxypyridine Physical Properties and Synthesis.Link

  • TCI Chemicals. (2025). Product Specification: 2-Amino-5-methoxypyridine (Isomer Reference).Link

  • Foster, A. B. (1984). Deuterium isotope effects in the metabolism of drugs and xenobiotics: implications for drug design. Advances in Drug Research.
  • Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry.
  • PubChem. (2025).[1][2][3][4] Compound Summary: 6-methoxypyridin-3-amine. National Library of Medicine. Link

  • Shao, L., et al. (2010). Derivatives of tetrabenazine and their use. (Patent regarding deuterated methoxy groups).

Sources

Exploratory

solubility profile of 6-(Methoxy-D3)pyridin-3-amine in organic solvents

Executive Summary 6-(Methoxy-D3)pyridin-3-amine (also known as 5-Amino-2-(methoxy-d3)pyridine) is a stable isotope-labeled analog of 6-methoxypyridin-3-amine. It is primarily utilized as an internal standard in mass spec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(Methoxy-D3)pyridin-3-amine (also known as 5-Amino-2-(methoxy-d3)pyridine) is a stable isotope-labeled analog of 6-methoxypyridin-3-amine. It is primarily utilized as an internal standard in mass spectrometry and as a probe in metabolic stability studies (the "deuterium switch").

This guide defines the solubility profile of the compound based on the physicochemical properties of its non-deuterated parent (CAS 6628-77-9). While isotopic substitution (H


 D) significantly impacts bond vibrational frequency and metabolic kinetics (kinetic isotope effect), it exerts a negligible effect on solvation thermodynamics. Therefore, the solubility data presented here is derived from the parent compound's validated profile, adjusted for the specific handling requirements of high-value isotopic standards.

Critical Handling Note: The parent compound has a melting point of 29–31 °C . Consequently, 6-(Methoxy-D3)pyridin-3-amine may exist as a solid, a semi-solid, or a supercooled liquid at room temperature depending on ambient conditions.

Physicochemical Basis

Understanding the molecule's structure is a prerequisite for predicting solvent interaction. The pyridine ring provides a basic center (pKa ~4.33), while the methoxy group adds lipophilicity.

PropertyValue (Parent / D3-Analog)Context
Parent CAS 6628-77-9Reference standard for solubility data.[1]
Molecular Weight 124.14 / 127.16 g/mol Mass shift due to -OCD

.
LogP (Predicted) ~0.67Moderately lipophilic; prefers organic media.
pKa (Predicted) 4.33 ± 0.10Weak base; solubility increases in acidic pH.
Physical State Low-melting solid (mp 29-31 °C)Requires temperature control during weighing.
H-Bond Donors 1 (Amine group)Capable of H-bonding with polar solvents.

Solubility Profile

The following data categorizes solvent compatibility for stock solution preparation and extraction protocols.

Quantitative Solubility Estimates

Data extrapolated from non-deuterated analog (CAS 6628-77-9).

Solvent ClassSolventSolubility RatingEstimated Limit (25°C)Primary Application
Polar Aprotic DMSO High > 100 mg/mLPreferred for Stock Solutions (LC-MS).
Polar Aprotic DMF High > 100 mg/mLSynthesis / Reaction solvent.
Polar Protic Methanol High > 50 mg/mLDiluent for working standards.
Polar Protic Ethanol High > 50 mg/mLFormulation / Biological assays.
Chlorinated DCM Moderate-High > 20 mg/mLLiquid-Liquid Extraction (LLE).
Chlorinated Chloroform Moderate-High > 20 mg/mLNMR solvent (CDCl

).
Aqueous Water (Neutral) Low-Moderate < 10 mg/mLNot recommended for stocks.
Aqueous 0.1 M HCl High > 50 mg/mLForms soluble hydrochloride salt.
Non-Polar Hexane Low < 1 mg/mLWash solvent to remove non-polar impurities.
Solvation Mechanism
  • Organic Solvents: The compound dissolves readily in polar organic solvents (DMSO, MeOH) due to dipole-dipole interactions with the pyridine ring and hydrogen bonding with the amine group.

  • Aqueous Media: At neutral pH (7.4), the compound is largely uncharged and exhibits limited water solubility. Acidification (pH < 3) protonates the pyridine nitrogen, drastically increasing aqueous solubility via ion-dipole interactions.

Experimental Protocols

Protocol: Preparation of Stable Stock Solution (10 mM)

Objective: Create a precise stock solution for LC-MS/MS internal standard use, minimizing isotopic exchange and degradation.

Reagents:

  • 6-(Methoxy-D3)pyridin-3-amine (>98 atom% D).

  • Anhydrous DMSO (Grade: LC-MS).

Workflow:

  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation (the compound is hygroscopic).

  • Weighing: Rapidly weigh ~1.27 mg of the compound into a tared amber glass vial.

    • Note: If the compound has melted (liquid), use a positive displacement pipette for transfer, but weigh by mass for accuracy.

  • Dissolution: Add 1.00 mL of Anhydrous DMSO.

  • Mixing: Vortex for 30 seconds. The solid/liquid should dissolve instantly.

  • Storage: Store at -20°C or -80°C.

    • Stability:[2][3] Stable for >6 months if protected from light and moisture.

Protocol: Saturation Solubility Determination (Shake-Flask)

Objective: Determine the exact solubility in a specific solvent (e.g., for formulation).

SolubilityWorkflow Start Start: Weigh Excess Compound (approx. 20 mg) AddSolvent Add Solvent (1 mL) (Maintain T = 25°C) Start->AddSolvent Shake Agitate (Shake-Flask) 24 Hours @ Constant Temp AddSolvent->Shake CheckPhase Visual Check: Is solid present? Shake->CheckPhase AddMore Add more Compound CheckPhase->AddMore No (Fully Dissolved) Filter Filter Supernatant (0.22 µm PTFE) CheckPhase->Filter Yes (Saturated) AddMore->Shake Analyze Quantify via HPLC-UV (Dilute 1:100) Filter->Analyze

Figure 1: Standardized workflow for determining saturation solubility. Note that for low-melting solids like 6-(Methoxy-D3)pyridin-3-amine, the "solid" phase may appear as an immiscible oil droplet if the temperature exceeds 30°C.

Solvent Selection Logic

Select the appropriate solvent based on your downstream application to ensure data integrity.

SolventSelection Root Application Purpose LCMS LC-MS Internal Standard Root->LCMS NMR NMR Characterization Root->NMR Synthesis Synthetic Reaction Root->Synthesis DMSO DMSO / Methanol (High Solubility, Compatible) LCMS->DMSO CDCl3 CDCl3 / DMSO-d6 (No H/D Exchange) NMR->CDCl3 DCM DCM / DMF (Inert, Soluble) Synthesis->DCM Avoid Avoid: Protic Solvents with Acidic/Basic Catalysts (Risk of H/D Scrambling) Synthesis->Avoid

Figure 2: Decision matrix for solvent selection. Special care must be taken during synthesis to avoid conditions that promote H/D exchange at the methoxy position, although the methyl C-D bonds are generally robust.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81121, 6-Methoxy-3-pyridinylamine. Retrieved from [Link]

  • Gant, T. G. (2014).Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. (Contextual grounding for Deuterium Effect).

Sources

Foundational

literature review of 6-(Methoxy-D3)pyridin-3-amine synthesis

An In-depth Technical Guide to the Synthesis of 6-(Methoxy-D3)pyridin-3-amine Introduction 6-(Methoxy-D3)pyridin-3-amine, the trideuterated isotopologue of 6-methoxypyridin-3-amine (also known as 5-amino-2-methoxypyridin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 6-(Methoxy-D3)pyridin-3-amine

Introduction

6-(Methoxy-D3)pyridin-3-amine, the trideuterated isotopologue of 6-methoxypyridin-3-amine (also known as 5-amino-2-methoxypyridine), is a crucial building block in modern pharmaceutical research and development. The strategic incorporation of deuterium in place of protium in the methoxy group offers significant advantages. Primarily, it serves as an invaluable tool in pharmacokinetic studies, where it can be used as a stable, isotopically labeled internal standard for quantitative mass spectrometry, enabling precise bioanalysis of its non-deuterated analogue. Furthermore, the kinetic isotope effect resulting from the stronger carbon-deuterium bond can favorably alter a drug candidate's metabolic profile, potentially reducing the rate of O-demethylation and leading to improved bioavailability and a longer half-life.[1]

This technical guide provides a comprehensive literature review of the viable synthetic strategies for preparing 6-(Methoxy-D3)pyridin-3-amine. We will delve into two primary retrosynthetic approaches, providing detailed, field-proven protocols and explaining the causality behind critical experimental choices. This document is intended for researchers, medicinal chemists, and process development scientists who require a practical, in-depth understanding of how to access this important deuterated intermediate.

Retrosynthetic Analysis

The synthesis of 6-(Methoxy-D3)pyridin-3-amine can be approached from two logical retrosynthetic disconnections. These strategies differ primarily in the stage at which the deuterated methyl group is introduced.

G cluster_0 Route 1: Late-Stage Methylation cluster_1 Route 2: Early-Stage Alkoxylation Target 6-(Methoxy-D3)pyridin-3-amine Route1_Key C-O Bond Disconnection (Methylation) Target->Route1_Key Route2_Key C-Cl Bond Disconnection (SNAr) Target->Route2_Key Precursor1 6-Hydroxypyridin-3-amine (Tautomer of 5-Amino-2-pyridone) Route1_Key->Precursor1 CD3_Source CD3 Source (e.g., TsO-CD3, I-CD3) Route1_Key->CD3_Source Precursor2 6-Chloro-3-nitropyridine Route2_Key->Precursor2 CD3O_Source CD3O- Source (from CD3OD) Route2_Key->CD3O_Source

Caption: Retrosynthetic analysis of 6-(Methoxy-D3)pyridin-3-amine.

  • Route 1 (Late-Stage Methylation): This strategy involves the O-methylation of a pre-formed 6-hydroxypyridin-3-amine scaffold using a deuterated methylating agent. This approach is often advantageous as it introduces the costly isotopic label at the final step, maximizing atom economy with respect to deuterium.

  • Route 2 (Early-Stage Alkoxylation): This route utilizes a nucleophilic aromatic substitution (SNAr) reaction. A suitable pyridine precursor, typically activated by an electron-withdrawing group (e.g., a nitro group), is treated with a deuterated methoxide source. This is a robust and often highly scalable method.

Route 1: Late-Stage Deuterated Methylation

This synthetic pathway is predicated on the availability of the 6-hydroxypyridin-3-amine core, followed by a Williamson ether synthesis-type reaction with a trideuteromethyl electrophile. The choice of the deuterated methylating agent is critical for ensuring high efficiency and isotopic incorporation.

Workflow

Caption: Workflow for the late-stage deuterated methylation strategy.

Causality and Experimental Choices
  • Precursor Synthesis: The synthesis of 6-hydroxypyridin-3-amine often starts from a readily available halonitropyridine. Hydrolysis of the halo group (e.g., bromo or chloro) at the 2-position is followed by reduction of the nitro group at the 5-position. Catalytic hydrogenation (H₂, Pd/C) is a clean and efficient method for the nitro reduction.

  • Deuterated Methylating Agent: While trideuteromethyl iodide (CD₃I) can be used, trideuteromethyl tosylate (TsO-CD₃) is often a superior choice.[2] It is a stable, crystalline solid that is less volatile and easier to handle than CD₃I. Its reactivity is well-suited for O-methylation of pyridinols.

  • Base and Solvent: A strong, non-nucleophilic base is required to deprotonate the hydroxyl group of the pyridinol precursor, forming the more nucleophilic pyridinoxide. Sodium hydride (NaH) in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is a standard and effective choice. The complete absence of water is crucial to prevent quenching of the base and potential isotopic dilution.

Detailed Experimental Protocol

Step 1 & 2: Synthesis of 6-Hydroxypyridin-3-amine (Protocol synthesized from related standard procedures)

  • To a solution of 2-bromo-5-nitropyridine (1.0 eq) in a mixture of dioxane and water (5:1), add sodium hydroxide (2.5 eq).

  • Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and acidify to pH ~4-5 with concentrated HCl. The intermediate, 6-hydroxy-3-nitropyridine, will precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Suspend the crude 6-hydroxy-3-nitropyridine in ethanol or methanol in a hydrogenation vessel.

  • Add 5-10 mol% of Palladium on carbon (Pd/C, 10 wt. %).

  • Pressurize the vessel with hydrogen gas (H₂) to 50 psi and stir vigorously at room temperature for 12-18 hours.

  • Carefully vent the hydrogen and purge the vessel with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional alcohol.

  • Concentrate the filtrate under reduced pressure to yield 6-hydroxypyridin-3-amine, which can be used directly in the next step.

Step 3: O-Methylation with TsO-CD₃

  • In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), suspend 6-hydroxypyridin-3-amine (1.0 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: H₂ gas evolution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases and a clear solution of the sodium salt forms.

  • Cool the mixture back to 0 °C and add a solution of trideuteromethyl p-toluenesulfonate (TsO-CD₃, 1.1 eq) in a minimum amount of anhydrous DMF dropwise.[2]

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Quench the reaction carefully by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, typically using a gradient of ethyl acetate in hexanes) to afford pure 6-(Methoxy-D3)pyridin-3-amine.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

This approach is a robust and highly scalable method common in industrial settings. It relies on the activation of a halogen at the 2-position of the pyridine ring by a strong electron-withdrawing group, such as a nitro group at the 3- or 5-position, facilitating nucleophilic attack by deuterated methoxide.

Workflow

Caption: Workflow for the SNAr strategy.

Causality and Experimental Choices
  • Starting Material: 2-Chloro-5-nitropyridine is an inexpensive and commercially available starting material, making this route economically attractive. The chloro group is a good leaving group, and the para-nitro group strongly activates the C2 position towards nucleophilic attack.

  • Deuterated Nucleophile: Sodium trideuteromethoxide (NaOCD₃) is prepared in situ by the reaction of sodium metal with anhydrous deuterated methanol (CD₃OD).[3] CD₃OD is generally more accessible and less expensive than deuterated methylating agents like TsO-CD₃, which is a major advantage of this route.

  • Reaction Conditions: The SNAr reaction is typically run in an excess of the deuterated alcohol (CD₃OD), which also serves as the solvent. Gentle heating is often sufficient to drive the reaction to completion.

  • Reduction: The final step is the reduction of the nitro group. As with Route 1, catalytic hydrogenation is the method of choice for its cleanliness and high yield. Alternative methods like reduction with tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid are also effective but may require more complex workups to remove metal salts.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Methoxy-D3)-5-nitropyridine [3]

  • In a flame-dried, three-neck flask equipped with a reflux condenser under an inert atmosphere, add anhydrous deuterated methanol (CD₃OD, 10-20 volumes relative to the sodium).

  • Cool the methanol to 0 °C and add sodium metal (Na, 1.5 eq) in small, carefully cut pieces. Caution: Exothermic reaction with H₂ gas evolution.

  • After all the sodium has reacted and dissolved, add solid 2-chloro-5-nitropyridine (1.0 eq) portion-wise to the resulting sodium trideuteromethoxide solution.

  • Heat the reaction mixture to a gentle reflux (approx. 65-70 °C) and maintain for 2-4 hours, monitoring by TLC.

  • Cool the mixture to room temperature and carefully neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate. Extract the aqueous layer with additional ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield crude 2-(Methoxy-D3)-5-nitropyridine, which is often of sufficient purity for the next step.

Step 2: Reduction to 6-(Methoxy-D3)pyridin-3-amine [4]

  • Dissolve the crude 2-(Methoxy-D3)-5-nitropyridine (1.0 eq) in methanol or ethyl acetate in a hydrogenation vessel.

  • Add Palladium on carbon (Pd/C, 10 wt. %, 5 mol%).

  • Pressurize the vessel with hydrogen gas (H₂) to 50-60 psi and stir vigorously at room temperature. The reaction is often exothermic and may require initial cooling.

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake (typically 2-6 hours).

  • Carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the mixture through Celite® to remove the catalyst, washing the filter cake thoroughly with the reaction solvent.

  • Concentrate the filtrate under reduced pressure. The resulting solid can be further purified by recrystallization or column chromatography if necessary to yield the final product, 6-(Methoxy-D3)pyridin-3-amine.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Late-Stage MethylationRoute 2: SNAr with CD₃O⁻
Primary Starting Materials 2-Halopyridine, TsO-CD₃ or CD₃I2-Chloropyridine, CD₃OD, Sodium
Number of Key Steps 3 (Hydrolysis, Reduction, Methylation)2 (SNAr, Reduction)
Deuterated Reagent Cost High (TsO-CD₃ is a specialty reagent)Moderate (CD₃OD is more common)
Isotope Incorporation Stage Final step, maximizing efficiencyEarly step, potential for loss in subsequent steps
Scalability GoodExcellent, well-suited for large scale
Key Challenges Synthesis/handling of hydroxy precursor; use of NaHPreparation of anhydrous NaOCD₃; handling sodium metal
Overall Yield Moderate to GoodGood to Excellent

Conclusion

Both synthetic strategies presented offer reliable and reproducible pathways to 6-(Methoxy-D3)pyridin-3-amine.

  • Route 2 (SNAr) is arguably the more practical and economically viable option for large-scale synthesis due to the use of cheaper, more accessible starting materials (2-chloro-5-nitropyridine and CD₃OD). Its robustness and high yields make it an industrial workhorse.[3]

  • Route 1 (Late-Stage Methylation) provides strategic advantages, particularly in a research or discovery setting. By introducing the expensive deuterium label at the final stage, it minimizes the loss of the isotope in preceding steps. This route also offers flexibility, as a common hydroxyl-pyridine precursor could be methylated with various isotopically labeled or functionalized alkylating agents.[2]

The ultimate choice of synthetic route will depend on the specific needs of the research program, balancing factors of scale, cost, available starting materials, and the strategic importance of maximizing isotopic incorporation. Both methods, when executed with care, provide effective access to this valuable deuterated building block.

References

  • ChemRxiv. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit.
  • Google Patents. (n.d.). US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Google Patents. (n.d.). WO2017045648A1 - Preparation method for deuterated compound.
  • Google Patents. (n.d.). US8748666B2 - Preparation methods of methyl-D3-amine and salts thereof.
  • ChemRxiv. (n.d.). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines Sergey P. Ivonin,[a] Volodymyr.
  • PubChem. (n.d.). 6-Methoxypyridazin-3-amine.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1- Amidopyridin-1-ium Salts.
  • PMC. (n.d.). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography.
  • Google Patents. (n.d.). WO2011113369A1 - Preparation methods of methyl-d3-amine and salts thereof.
  • ResearchGate. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
  • ResearchGate. (n.d.). A practical synthesis of deuterated methylamine and dimethylamine.
  • Chemical Science (RSC Publishing). (n.d.). A general, versatile and divergent synthesis of selectively deuterated amines.
  • MySkinRecipes. (n.d.). 6-(Trifluoromethoxy)pyridin-3-amine.
  • PubChem. (n.d.). 6-Methoxy-3-pyridinylamine.

Sources

Exploratory

Technical Guide: Physicochemical Characterization of 6-(Methoxy-D3)pyridin-3-amine

[1] Executive Summary & Core Identity 6-(Methoxy-D3)pyridin-3-amine (also known as 5-Amino-2-(methoxy-d3)pyridine) is a stable isotope-labeled derivative of the standard pharmaceutical building block, 5-amino-2-methoxypy...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Core Identity

6-(Methoxy-D3)pyridin-3-amine (also known as 5-Amino-2-(methoxy-d3)pyridine) is a stable isotope-labeled derivative of the standard pharmaceutical building block, 5-amino-2-methoxypyridine.[1] It is primarily utilized in Drug Metabolism and Pharmacokinetics (DMPK) studies to evaluate metabolic stability and investigate the Kinetic Isotope Effect (KIE) on O-demethylation pathways.[1]

Due to the isotopic substitution of three hydrogen atoms with deuterium on the methoxy group, the physicochemical properties—specifically the melting point—remain closely aligned with the non-deuterated parent compound, governed by the same intermolecular van der Waals forces and hydrogen bonding networks.[1]

Key Physicochemical Data
PropertyValue / Description
Compound Name 6-(Methoxy-D3)pyridin-3-amine
Parent Compound 5-Amino-2-methoxypyridine (CAS 6628-77-9)
Melting Point (MP) 29–31 °C (Analogous to non-deuterated parent)
Physical State Low-melting solid or supercooled liquid at RT
Molecular Formula C₆H₅D₃N₂O
Molecular Weight ~127.16 g/mol (vs. 124.14 for parent)
Solubility Soluble in DMSO, Methanol, Chloroform

Physicochemical Analysis: The Melting Point

Thermodynamic Basis

The melting point of 6-(Methoxy-D3)pyridin-3-amine is thermodynamically controlled by the crystal lattice energy.[1] The substitution of Hydrogen (


) with Deuterium (

) in the methyl group (

vs.

) exerts a secondary isotope effect .[1] Unlike N-D or O-D substitutions, which can significantly alter hydrogen bond strengths, C-D substitution primarily affects the zero-point vibrational energy and volume (C-D bonds are slightly shorter).[1]

Consequently, the melting point of the D3-analog is effectively identical to the parent compound:

  • Experimental Parent MP: 29–31 °C [1, 2][2][3]

  • Target D3 MP: 29–31 °C[2][3]

Handling Implications

Because the melting point lies very close to standard ambient laboratory temperatures (20–25 °C), the compound often presents as a "semi-solid" or a supercooled liquid.[1]

  • Cold Storage: It appears as a crystalline solid when stored at 2–8 °C.[1]

  • Benchtop: It may slowly melt into a viscous oil during weighing.[1]

  • Protocol: For accurate mass transfer, it is recommended to gently warm the vial to 35 °C to fully liquefy the substance before aliquoting by volume, rather than attempting to weigh a sticky semi-solid.

Synthesis & Structural Validation

The synthesis of 6-(Methoxy-D3)pyridin-3-amine follows a robust Nucleophilic Aromatic Substitution (


) followed by reduction.[1] This pathway ensures high isotopic enrichment (>99% D).
Synthetic Workflow (Graphviz)

Synthesis_Pathway cluster_legend Reaction Conditions Precursor 2-Chloro-5-nitropyridine (Starting Material) Intermediate 2-(Methoxy-D3)-5-nitropyridine (Intermediate) Precursor->Intermediate Step 1: SnAr Reflux, 2h Reagent NaOCD3 / CD3OD (Deuterated Methoxide) Reagent->Intermediate Product 6-(Methoxy-D3)pyridin-3-amine (Final Target) Intermediate->Product Step 2: Reduction H2, Pd/C or Fe/NH4Cl Step1 Step 1: Nucleophilic substitution of Cl by -OCD3 Step2 Step 2: Reduction of Nitro group to Amine

Figure 1: Two-step synthetic route converting 2-chloro-5-nitropyridine to the target deuterated amine.

Purity Assessment Protocol

To validate the melting point and identity, the following analytical triad is required:

  • 1H-NMR (DMSO-d6): Confirm absence of the methoxy singlet at

    
     ~3.8 ppm (replaced by D). Aromatic protons (H2, H4, H5) remain visible.[1]
    
  • MS (ESI+): Observe mass shift of +3 Da relative to parent (

    
    ).
    
  • Melting Point Determination:

    • Instrument: Capillary Melting Point Apparatus (e.g., Stuart SMP30).[1]

    • Ramp Rate: 1 °C/min near 25 °C.[1]

    • Observation: Transition from opaque solid to clear oil between 29–31 °C.[1]

Application: Metabolic Stability & KIE

The primary utility of this compound lies in its resistance to metabolic degradation.[1] The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond due to lower zero-point energy.[1]

Mechanism of Action

In the parent compound, the methoxy group is a "metabolic soft spot," prone to O-demethylation by Cytochrome P450 enzymes.[1] Deuteration slows this rate-determining step (Primary Kinetic Isotope Effect), potentially improving the drug's half-life (


).[1]

Metabolic_Stability Drug_H Parent Drug (-OCH3) CYP Cytochrome P450 (Oxidative Attack) Drug_H->CYP Fast Binding Drug_D Deuterated Analog (-OCD3) Drug_D->CYP Identical Binding Metabolite O-Desmethyl Metabolite (Inactive/Toxic) CYP->Metabolite FAST Reaction (k_H) C-H Bond Cleavage CYP->Metabolite SLOW Reaction (k_D) C-D Bond Cleavage (KIE) Explanation k_H / k_D > 1 (Kinetic Isotope Effect) Explanation->CYP

Figure 2: The Kinetic Isotope Effect (KIE) mechanism reducing metabolic clearance.[1]

References

  • Sigma-Aldrich. (n.d.).[1] 5-Amino-2-methoxypyridine Product Specification. Retrieved from [1]

  • ChemicalBook. (2024).[1] 5-Amino-2-methoxypyridine Chemical Properties and Melting Point. Retrieved from

  • Fisher Scientific. (n.d.).[1] 5-Amino-2-methoxypyridine Safety Data Sheet. Retrieved from

  • PubChem. (2024).[1][4] Compound Summary: 5-Amino-2-methoxypyridine.[1][2][5][6] National Library of Medicine.[1] Retrieved from

Sources

Protocols & Analytical Methods

Method

coupling reactions involving 6-(Methoxy-D3)pyridin-3-amine

Application Note: Strategic Coupling & Utilization of 6-(Methoxy-D3)pyridin-3-amine Executive Summary: The Deuterium Advantage 6-(Methoxy-D3)pyridin-3-amine (CAS: N/A for specific isotopolog; analog of 5-amino-2-methoxyp...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Coupling & Utilization of 6-(Methoxy-D3)pyridin-3-amine

Executive Summary: The Deuterium Advantage

6-(Methoxy-D3)pyridin-3-amine (CAS: N/A for specific isotopolog; analog of 5-amino-2-methoxypyridine) represents a high-value "deuterium switch" building block. In medicinal chemistry, the strategic replacement of a methoxy group (-OCH₃) with its deuterated counterpart (-OCD₃) is a proven method to attenuate metabolic clearance without altering the compound's binding affinity or potency.

The metabolic soft spot of methoxypyridines is typically O-demethylation mediated by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). By utilizing the Deuterium Kinetic Isotope Effect (DKIE) , researchers can significantly extend the half-life (


) of the final drug candidate.

This guide details the handling, activation, and coupling of this electron-deficient amine, ensuring high yields while preserving isotopic integrity.

Chemical Profile & Handling

  • Compound: 6-(Methoxy-D3)pyridin-3-amine[1]

  • Core Reactivity: Primary aniline-like amine (position 3) deactivated by the pyridine ring nitrogen but partially compensated by the electron-donating methoxy group.

  • pKa (Conjugate Acid): ~6.0 (Estimated; less basic than aniline, more basic than 2-aminopyridine).

  • Storage: Hygroscopic. Store at -20°C under Argon.

Critical Handling Protocol:

  • Deuterium Exchange Prevention: While C-D bonds are stable, the N-H protons are exchangeable. Avoid protic solvents (MeOH, EtOH, H₂O) during storage to prevent moisture uptake, which complicates stoichiometry, though it won't remove the deuterium from the methoxy group.

  • Weighing: Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.

Protocol A: Buchwald-Hartwig Cross-Coupling

The most common application for this scaffold is creating biaryl C-N bonds. However, the pyridine nitrogen can coordinate to Palladium, poisoning the catalyst. We utilize a Third-Generation Buchwald Precatalyst system to overcome this.

Mechanism of Action (The "Why")

We select BrettPhos Pd G3 or RuPhos Pd G3 . These bulky, electron-rich dialkylbiaryl phosphine ligands facilitate the oxidative addition of challenging aryl halides and, crucially, promote the reductive elimination of the electron-deficient pyridyl amine.

Step-by-Step Methodology

Reagents:

  • Aryl Halide (1.0 equiv)

  • 6-(Methoxy-D3)pyridin-3-amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (1–3 mol%)

  • Base: LiHMDS (Lithium hexamethyldisilazide) (2.0 equiv) – Preferred over alkoxides to prevent side reactions with the pyridine ring.

  • Solvent: Anhydrous THF or Toluene.

Procedure:

  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Solids Addition: Charge the vial with the Aryl Halide, Deuterated Amine, and BrettPhos Pd G3 catalyst inside a glovebox or under positive Argon pressure.

  • Solvation: Seal the vial (crimped septum). Inject anhydrous THF via syringe.

  • Base Addition: Add LiHMDS solution (1M in THF) dropwise at room temperature.

    • Note: The solution often turns dark orange/red; this is normal for active Pd-amido complexes.

  • Reaction: Heat the block to 65°C for 4–12 hours. Monitor via LC-MS.

  • Quench: Cool to RT. Dilute with EtOAc, wash with saturated NH₄Cl.

  • Purification: Flash chromatography. Avoid acidic modifiers (TFA) in mobile phase if the product is acid-sensitive, though the OCD3 ether is robust.

Visual Workflow: Buchwald-Hartwig Logic

BuchwaldLogic Start Substrate Selection Halide Aryl Halide (Ar-Cl/Br) Start->Halide Amine 6-(Methoxy-D3) pyridin-3-amine Start->Amine Decision Is Ar-X Sterically Hindered? Halide->Decision Amine->Decision PathA Use RuPhos Pd G3 (Excellent for 2° amines/hindered) Decision->PathA Yes PathB Use BrettPhos Pd G3 (Standard for 1° amines) Decision->PathB No BaseChoice Base Selection: LiHMDS (Prevent Nu attack on Pyridine) PathA->BaseChoice PathB->BaseChoice Reaction Heat 65°C / THF Inert Atm BaseChoice->Reaction Product Deuterated Biaryl Product Reaction->Product

Caption: Decision matrix for catalyst selection in Buchwald-Hartwig coupling of aminopyridines.

Protocol B: Difficult Amide Couplings

The 3-amino group on the pyridine ring is significantly less nucleophilic than a standard aniline due to the electron-withdrawing nature of the ring nitrogen. Standard EDC/HOBt couplings often fail or stall.

High-Energy Activation Strategy

We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or T3P (Propylphosphonic Anhydride) to generate a highly reactive active ester.

Procedure:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in DMF (0.2 M). Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to form the O-At active ester.

  • Addition: Add 6-(Methoxy-D3)pyridin-3-amine (1.1 equiv).

  • Temperature: If no reaction after 1 hour at RT, heat to 50°C.

    • Troubleshooting: If conversion is still low, switch to the Acid Chloride method : Convert acid to Acid Chloride using Oxalyl Chloride/DMF(cat), then react with the amine in DCM/Pyridine.

Validation: Metabolic Stability (The "Deuterium Effect")

The primary reason to use this building block is to block the O-demethylation pathway.

Mechanism of Stabilization

The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point energy of deuterium. The rate-determining step in oxidative demethylation involves Hydrogen Atom Transfer (HAT) by the CYP450 heme-oxo species. Breaking C-D requires significantly more activation energy (


).

Assay Protocol (Microsomal Stability):

  • Incubation: Incubate 1 µM of Non-Deuterated vs. Deuterated analog with Human Liver Microsomes (HLM) and NADPH cofactor.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes into Acetonitrile.

  • Analysis: Analyze via LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. time. The slope is

    
    .
    
    • Success Criteria: The deuterated compound should show a shallower slope (lower

      
      ) compared to the proteo-analog.
      
Visual Mechanism: CYP450 Demethylation Blockade

MetabolicFate SubstrateH Proteo-Analog (-OCH3) CYP CYP450 (Heme-Oxo) SubstrateH->CYP SubstrateD Deutero-Analog (-OCD3) SubstrateD->CYP TS_H Transition State (C-H Abstraction) FAST CYP->TS_H Low Barrier TS_D Transition State (C-D Abstraction) SLOW (KIE) CYP->TS_D High Barrier Metabolite Unstable Hemiacetal TS_H->Metabolite Stable Intact Drug (Extended t1/2) TS_D->Stable Metabolic Shunt Clearance Formaldehyde + Pyridinol (Cleared) Metabolite->Clearance

Caption: Mechanistic comparison of metabolic clearance. The C-D bond resists CYP450 abstraction, extending drug half-life.[2]

Data Summary: Reaction Conditions

Reaction TypeReagentsSolventTempTypical Yield
Buchwald-Hartwig BrettPhos Pd G3, LiHMDSTHF65°C75-90%
Amide Coupling HATU, DIPEADMFRT -> 50°C60-85%
Reductive Amination STAB (NaBH(OAc)₃), AcOHDCERT80-95%
SnAr NaH, ElectrophileDMF0°C -> RT50-70%

References

  • FDA/Center for Drug Evaluation and Research. (2017). Deutetrabenazine (AUSTEDO) Prescribing Information. (First FDA-approved deuterated drug, establishing the clinical validity of the -OCH3 to -OCD3 switch). Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Definitive guide on ligand selection for aminopyridines). Link

  • Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry. (Review of metabolic stability mechanisms). Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. (Optimization of amide couplings for electron-deficient amines). Link

Sources

Application

Application Note: Tracing Metabolic Fate with 6-(Methoxy-D3)pyridin-3-amine

An in-depth guide to pharmacokinetic studies utilizing 6-(Methoxy-D3)pyridin-3-amine as a metabolic tracer, designed for researchers, scientists, and drug development professionals. This document provides both the theore...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to pharmacokinetic studies utilizing 6-(Methoxy-D3)pyridin-3-amine as a metabolic tracer, designed for researchers, scientists, and drug development professionals. This document provides both the theoretical framework and practical protocols for leveraging stable isotope labeling in drug metabolism and pharmacokinetics (DMPK).

Introduction: The Power of Stable Isotope Labeling in Pharmacokinetics

In modern drug development, a precise understanding of a compound's pharmacokinetic (PK) profile—its absorption, distribution, metabolism, and excretion (ADME)—is paramount. The use of stable isotope-labeled (SIL) compounds as tracers is a powerful technique for elucidating metabolic pathways and quantifying drug exposure without the need for radioactive isotopes. 6-(Methoxy-D3)pyridin-3-amine is a deuterated analog of 6-methoxypyridin-3-amine, a chemical scaffold found in various research compounds.[1][2][3] The incorporation of deuterium (D or ²H), a stable, non-radioactive isotope of hydrogen, offers a sophisticated method to trace the parent molecule and its metabolites in vivo.

The key principle underpinning this application is the Kinetic Isotope Effect (KIE) .[4] A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of this bond, such as O-demethylation by cytochrome P450 (CYP450) enzymes, will proceed more slowly for the deuterated molecule.[5][6] This effect can be leveraged in two primary ways:

  • As a Metabolic Tracer: When co-administered with its non-labeled counterpart, 6-(Methoxy-D3)pyridin-3-amine can act as a "heavy" tracer. Mass spectrometry can distinguish between the light (protio) and heavy (deuterated) versions of the drug and their respective metabolites, allowing for precise tracking of metabolic transformations.

  • To Enhance Pharmacokinetic Properties: In some cases, deuteration at a site of active metabolism can slow down clearance, leading to increased drug exposure (AUC), a higher maximum concentration (Cmax), and a longer half-life.[7][8][9] This "deuterium switch" is a strategy to improve a drug candidate's therapeutic profile.[7]

This guide focuses on the first application: using 6-(Methoxy-D3)pyridin-3-amine as a tracer to study the pharmacokinetics of 6-methoxypyridin-3-amine.

Scientific Rationale: Why Deuterate the Methoxy Group?

The strategic placement of the deuterium label on the methoxy group is a deliberate choice rooted in the predicted metabolism of pyridinyl amines. Aromatic methoxy groups are common sites for oxidative metabolism, specifically O-demethylation, primarily mediated by CYP450 enzymes.[10] This process would convert 6-methoxypyridin-3-amine into 6-hydroxypyridin-3-amine. By labeling the methoxy group, researchers can:

  • Stabilize the Tracer: The KIE slows the rate of O-demethylation of the tracer, ensuring it persists long enough in circulation to provide a robust signal.

  • Distinguish Metabolic Pathways: It allows for the unambiguous identification of metabolites formed through O-demethylation versus other pathways (e.g., ring hydroxylation or N-oxidation).[10][11]

The proposed primary metabolic pathway for 6-methoxypyridin-3-amine is illustrated below.

G cluster_0 Parent Compound cluster_1 Metabolism Parent 6-Methoxypyridin-3-amine (Protio) Metabolite1 Metabolite M1 (6-Hydroxypyridin-3-amine) Parent->Metabolite1 CYP450 O-Demethylation Metabolite2 Other Metabolites (e.g., N-Oxide) Parent->Metabolite2 Other Pathways Tracer 6-(Methoxy-D3)pyridin-3-amine (Tracer) Tracer->Metabolite1 CYP450 O-Demethylation (Slower due to KIE) Tracer->Metabolite2 Traced Other Metabolites

Caption: Proposed metabolic pathway of 6-methoxypyridin-3-amine.

Protocol I: Bioanalytical Method for Quantifying 6-(Methoxy-D3)pyridin-3-amine and 6-Methoxypyridin-3-amine in Plasma

This protocol outlines the development and validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of the analyte (protio) and the tracer (deuterated) in a biological matrix, such as plasma. The method adheres to the principles outlined in the FDA's M10 Bioanalytical Method Validation Guidance.[12]

Materials and Reagents
  • Analytes: 6-Methoxypyridin-3-amine, 6-(Methoxy-D3)pyridin-3-amine

  • Internal Standard (IS): A structurally similar compound, ideally stable isotope-labeled, e.g., 6-Methoxypyridazin-3-amine or another suitable analog.[13]

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - all LC-MS grade.

  • Matrix: Control (drug-free) plasma from the study species (e.g., rat, mouse, human).

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for cleaning up plasma samples for LC-MS/MS analysis.

  • Label 1.5 mL microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown study samples.

  • Aliquot 50 µL of plasma into the appropriate tubes.

  • Spike with the appropriate concentration of analyte and tracer stock solutions for standards and QCs. Add vehicle for unknown samples.

  • Add 10 µL of Internal Standard working solution to all tubes.

  • Add 200 µL of cold ACN containing 0.1% FA to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a 96-well plate or autosampler vials for injection.

LC-MS/MS Instrumentation and Parameters

A modern triple quadrupole mass spectrometer coupled with a UHPLC system is recommended.[14][15]

Parameter Typical Setting Rationale
LC Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for small polar molecules like aminopyridines.
Mobile Phase A Water with 0.1% Formic AcidAcidified mobile phase promotes analyte ionization in positive ESI mode.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 3-5 minutesA rapid gradient is suitable for high-throughput analysis.
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns.
Injection Volume 5 µLBalances sensitivity with potential matrix effects.
Ionization Mode Electrospray Ionization, Positive (ESI+)The amine group is basic and readily protonated.
MRM Transitions See Table 2 BelowSpecific precursor-product ion pairs ensure selectivity and sensitivity.

Table 2: Example MRM Transitions (Note: These values must be optimized empirically on the specific instrument used.)

Compound Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) Collision Energy (eV)
6-Methoxypyridin-3-amine125.1e.g., 110.1 (loss of CH₃)15-25
6-(Methoxy-D3)pyridin-3-amine128.1e.g., 110.1 (loss of CD₃)15-25
Internal Standarde.g., 126.1e.g., 98.115-25
Method Validation

The bioanalytical method must be validated to ensure its reliability.[16][17][18] Key parameters to assess include:

Validation Parameter Acceptance Criteria (Typical)
Selectivity & Specificity No significant interfering peaks at the retention time of analytes/IS in blank matrix.
Calibration Curve ≥ 8 standards, r² > 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ).
Accuracy & Precision 4 QC levels (LOD, Low, Mid, High). Mean accuracy within ±15% of nominal. Precision (%CV) ≤15%.
Matrix Effect Assessed to ensure ion suppression/enhancement is minimal and consistent.
Stability Analytes must be stable under various conditions (bench-top, freeze-thaw, long-term storage).
Dilution Integrity Samples diluted with blank matrix should quantify within accuracy/precision limits.

Protocol II: In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for a rodent PK study using co-administration of the protio-compound and the D3-tracer.

Experimental Design Workflow

G cluster_0 Pre-Study cluster_1 Study Conduct cluster_2 Analysis cluster_3 Reporting A1 Animal Acclimation B1 Co-administration of Protio & Tracer Compounds A1->B1 A2 Formulation Preparation A2->B1 B2 Serial Blood Sampling B1->B2 B3 Plasma Processing B2->B3 C1 Sample Analysis (LC-MS/MS) B3->C1 C2 Data Processing C1->C2 D1 PK Parameter Calculation (AUC, Cmax, T½) C2->D1 D2 Final Report D1->D2

Caption: Workflow for a pharmacokinetic study using a deuterated tracer.

Step-by-Step Protocol
  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), weighing 200-250g. Acclimate animals for at least 3 days.

  • Formulation: Prepare a dosing solution containing both 6-methoxypyridin-3-amine and 6-(Methoxy-D3)pyridin-3-amine. A common ratio is 10:1 or 20:1 (protio:tracer) to minimize potential KIE on overall clearance while ensuring a robust tracer signal. A typical vehicle is 20% Solutol in water.

  • Dose Administration: Administer the formulation via intravenous (IV) bolus (e.g., 1 mg/kg) and/or oral gavage (PO) (e.g., 5 mg/kg) to separate groups to assess both clearance and oral bioavailability.

  • Blood Sampling: Collect sparse or serial blood samples (~100 µL) from the tail vein or other appropriate site into EDTA-coated tubes at pre-defined time points.

    • IV Group: Pre-dose, 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hr.

    • PO Group: Pre-dose, 15, 30 min, 1, 2, 4, 8, 24 hr.

  • Plasma Processing: Immediately after collection, centrifuge blood at 2,000 x g for 10 minutes at 4°C to separate plasma.

  • Sample Storage: Transfer plasma to labeled cryovials and store at -80°C until bioanalysis.

Data Analysis and Interpretation
  • Quantification: Use the validated LC-MS/MS method to determine the plasma concentrations of both the protio and deuterated compounds in all samples.

  • PK Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis (NCA) on the mean concentration-time data for both the protio and tracer compounds.

  • Parameter Calculation: Key parameters to calculate include:

    • AUC (Area Under the Curve): Total drug exposure.

    • Cmax: Maximum observed concentration.

    • Tmax: Time to reach Cmax.

    • t½ (Half-life): Time for the concentration to decrease by half.

    • CL (Clearance): Volume of plasma cleared of the drug per unit time.

    • Vd (Volume of Distribution): Apparent volume into which the drug distributes.

    • F% (Oral Bioavailability): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

By comparing the PK parameters of the protio-compound and the D3-tracer, researchers can gain valuable insights into the contribution of O-demethylation to the overall clearance of the molecule. A significantly lower clearance for the tracer would confirm that this is a major metabolic pathway.

References

  • Sharma, R. K., et al. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition. Available from: [Link]

  • Tu, Y., et al. (2022). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. ResearchGate. Available from: [Link]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Available from: [Link]

  • Scott, J. S., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Available from: [Link]

  • PubChem. 6-Methoxy-3-pyridinylamine. Available from: [Link]

  • Li, W., et al. (2015). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. PMC. Available from: [Link]

  • Russak, E. M., & Bednarczyk, E. M. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. The Annals of Pharmacotherapy. Available from: [Link]

  • Tu, Y., et al. (2022). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. PMC. Available from: [Link]

  • Vashishtha, S. C., et al. (2021). Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone. PMC. Available from: [Link]

  • PubChem. 6-Methoxypyridazin-3-amine. Available from: [Link]

  • Tu, Y., et al. (2022). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI. Available from: [Link]

  • U.S. Army Medical Research and Development Command. (2024). Validation Requirements for Bioanalytical Methods in Support of Pharmacokinetic (PK). Available from: [Link]

  • Wilson, I. D., & Plumb, R. S. A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. Waters Corporation. Available from: [Link]

  • Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available from: [Link]

  • Bell, A. S., et al. (2009). Optimization of the aminopyridopyrazinones class of PDE5 inhibitors: discovery of 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Anapharm Bioanalytics. LBA and LC-MS/MS Bioanalytical Method List. Available from: [Link]

  • Adamska, I., et al. (2023). Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. ResearchGate. Available from: [Link]

  • FDA. (2018). FDA issues final guidance on bioanalytical method validation. Available from: [Link]

  • Turesky, R. J. (2005). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. PMC. Available from: [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

  • Gising, J., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. PMC. Available from: [Link]

  • Sahu, P. K., et al. (2016). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. PMC. Available from: [Link]

  • FDA. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available from: [Link]

  • Shon, J. H., et al. (1995). Comutagenesis-III. In vitro metabolism of 2-amino-3-methylpyridine: the effect of various potential inhibitors, activators and inducers. Xenobiotica. Available from: [Link]

  • Chang, S. H., et al. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis. Available from: [Link]

  • University of Ljubljana. Bioanalytical methods. Available from: [Link]

  • WHO. (2012). Annex 6: Guideline on bioanalytical method validation. Available from: [Link]

  • De Jager, L. S., & Naudé, S. (2013). Validation of bioanalytical methods - Highlights of FDA's guidance. ResearchGate. Available from: [Link]

  • PubChem. 6-Methoxy-6'-methyl-[3,3'-bipyridin]-5-amine. Available from: [Link]

  • PubChem. 6-Methoxy-3-phenyl-pyridin-2-yl-amine. Available from: [Link]

Sources

Method

Application Note: Derivatization Protocols for 6-(Methoxy-D3)pyridin-3-amine

[1] Abstract This technical guide details the derivatization strategies for 6-(Methoxy-D3)pyridin-3-amine (CAS Ref: Non-deuterated analog 6635-91-2/81673), a stable isotope-labeled building block critical for DMPK (Drug...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This technical guide details the derivatization strategies for 6-(Methoxy-D3)pyridin-3-amine (CAS Ref: Non-deuterated analog 6635-91-2/81673), a stable isotope-labeled building block critical for DMPK (Drug Metabolism and Pharmacokinetics) studies and mass spectrometry quantification.[1] The trideuterated methoxy group (-OCD₃) imparts metabolic stability against O-demethylation and provides a distinct mass shift (+3 Da) for use as an Internal Standard (IS).[1] This guide covers three distinct workflows: Silylation for GC-MS purity analysis , Dansylation for high-sensitivity LC-MS/MS bioanalysis , and Boc-protection for synthetic scaffold utilization .[1]

Chemical Profile & Stability Considerations

Before initiating derivatization, the researcher must understand the kinetic and thermodynamic properties of the analyte.

  • Analyte: 6-(Methoxy-D3)pyridin-3-amine[1][2][3]

  • Core Reactivity: The primary amine (-NH₂) at position 3 is the nucleophilic center.[1] The pyridine nitrogen is less reactive due to ring delocalization but contributes to the molecule's basicity (pKa ~6.5–7.0).

  • Isotope Integrity: The -OCD₃ group ("Magic Methyl") contains strong C-D bonds (bond dissociation energy ~100 kcal/mol vs. ~96 kcal/mol for C-H). It is chemically inert under standard derivatization conditions. However, acidic hydrolysis at high temperatures (>80°C) should be avoided to prevent ether cleavage.

  • Handling: The amine is prone to oxidation (browning) upon air exposure. Store under Argon/Nitrogen at -20°C.

Method Selection Matrix

The following decision matrix guides the selection of the appropriate protocol based on the analytical goal.

MethodSelection Start Analytical Goal Purity Purity/Impurity Profiling Start->Purity Bioanalysis Trace Quantification (Plasma/Urine) Start->Bioanalysis Synthesis Drug Discovery Scaffold Start->Synthesis GCMS Protocol 1: GC-MS (Silylation) Purity->GCMS High Volatility Req LCMS Protocol 2: LC-MS (Dansylation) Bioanalysis->LCMS Enhance ESI+ Ionization Boc Protocol 3: Boc Protection Synthesis->Boc Block Nucleophile

Figure 1: Decision matrix for selecting the appropriate derivatization technique.[1]

Protocol 1: GC-MS Derivatization (Silylation)[1]

Objective: To increase volatility and thermal stability for purity assessment and impurity profiling. Mechanism: Replacement of the active protic hydrogen on the primary amine with a trimethylsilyl (TMS) group.

Reagents
  • Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane). TMCS acts as a catalyst.

  • Solvent: Anhydrous Pyridine (scavenges acid byproducts) or Acetonitrile.

Step-by-Step Workflow
  • Preparation: Weigh 1.0 mg of 6-(Methoxy-D3)pyridin-3-amine into a 1.5 mL GC vial.

  • Solvation: Add 500 µL of anhydrous acetonitrile. Vortex until dissolved.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS.

    • Note: Perform in a fume hood; reagents are moisture-sensitive.[1]

  • Incubation: Cap the vial tightly (PTFE-lined cap). Heat at 60°C for 30 minutes .

    • Causality: Aminopyridines are less reactive than aliphatic amines due to the electron-withdrawing pyridine ring; heat is required to drive the reaction to completion (mono- and di-TMS derivatives).[1]

  • Analysis: Cool to room temperature. Inject 1 µL into GC-MS (Split 1:20).

Data Interpretation[1][2][3][4][5][6]
  • Target Derivative: N-TMS-6-(Methoxy-D3)pyridin-3-amine.[1]

  • Mass Shift: Molecular Weight (MW) + 72 Da (replacement of H with Si(CH₃)₃).

  • Isotope Check: The molecular ion cluster should show the M+3 shift relative to the non-deuterated standard. Ensure no "M-15" (loss of methyl) fragment overlaps with the D3 label quantification.

Protocol 2: LC-MS/MS Derivatization (Dansylation)[1]

Objective: To enhance ionization efficiency (ESI+) and chromatographic retention for trace analysis in biological matrices (DMPK studies). Mechanism: Nucleophilic attack of the amine on Dansyl Chloride (Dns-Cl), forming a stable sulfonamide. The naphthalene ring increases hydrophobicity (binding to C18 columns), and the tertiary amine on the dansyl group ensures high protonation efficiency.

Reagents
  • Dansyl Chloride Solution: 5 mg/mL in Acetone (Freshly prepared).

  • Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), pH 10.

  • Quenching Solution: 5% Formic Acid.

Step-by-Step Workflow
  • Sample Setup: Aliquot 50 µL of sample (e.g., plasma extract or standard solution).

  • Buffering: Add 50 µL of 0.1 M NaHCO₃ (pH 10).

    • Critical: High pH is essential to keep the amine deprotonated (nucleophilic) while neutralizing the HCl generated during the reaction.

  • Reaction: Add 100 µL of Dansyl Chloride solution. Vortex vigorously for 1 minute.

  • Incubation: Heat at 60°C for 15 minutes in a heating block.

    • Visual Check: The solution should turn pale yellow.

  • Quenching: Cool to room temperature. Add 20 µL of 5% Formic Acid.

    • Causality: This stops the reaction and prevents damage to the HPLC column from high pH.

  • Clarification: Centrifuge at 12,000 x g for 5 minutes to remove any precipitated salts/proteins. Transfer supernatant to LC vial.

Dansylation Pathway Diagram[1]

Dansylation Substrate 6-(Methoxy-D3)pyridin-3-amine (Weakly Fluorescent/Ionizable) Complex Transition State (pH 10 Buffer) Substrate->Complex Mix & Heat 60°C Reagent Dansyl Chloride (Electrophile) Reagent->Complex Mix & Heat 60°C Product Dansyl-Derivative (High ESI+ Response) Complex->Product Sulfonamide Bond Formation

Figure 2: Reaction pathway for the dansylation of the aminopyridine moiety.

Protocol 3: Synthetic Protection (Boc-Strategy)

Objective: To protect the amine functionality during multi-step synthesis of deuterated drug candidates. Mechanism: Reaction with Di-tert-butyl dicarbonate (Boc₂O) to form a carbamate.[1]

Reagents
  • Boc₂O: 1.2 equivalents.

  • Base: Triethylamine (TEA) or DMAP (catalytic amount).

  • Solvent: Dichloromethane (DCM) or THF.

Step-by-Step Workflow
  • Dissolution: Dissolve 1.0 eq of 6-(Methoxy-D3)pyridin-3-amine in DCM (0.2 M concentration).

  • Base Addition: Add 1.5 eq of Triethylamine.

  • Catalysis: Add 0.1 eq of DMAP (4-Dimethylaminopyridine).

    • Why: DMAP acts as a hyper-nucleophilic acylation catalyst, significantly accelerating the reaction with the electron-deficient aminopyridine.[1]

  • Reagent Addition: Add 1.2 eq of Boc₂O dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Rf will increase).

  • Workup: Wash with 1N HCl (cold, rapid wash to remove DMAP/TEA without deprotecting), followed by Brine. Dry over Na₂SO₄.[4]

Summary of Physicochemical Data

ParameterValue / DescriptionRelevance
Molecular Weight ~127.16 g/mol (D3 analog)+3 Da shift vs. native (124.[1]14)
pKa (Amine) ~6.8Requires pH >9 for efficient nucleophilic attack
LogP ~0.98Moderate polarity; suitable for Reverse Phase LC
Solubility DMSO, Methanol, DCMAvoid water for stock solutions (hydrolysis risk)
Storage -20°C, HygroscopicProtect from moisture to prevent D/H exchange (rare but possible on amine)

References

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Classic text on silylation mechanisms).[5]

  • Sigma-Aldrich. (2023). Derivatization Reagents for GC and GC-MS.

  • BenchChem. (2025).[6] Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride.

  • PubChem. (2025).[3][7] 6-Methoxy-3-pyridinamine Compound Summary. National Library of Medicine.

  • Pirali, T., et al. (2019).[8] The Deuterated "Magic Methyl" Group: A Guide to Site-Selective Trideuteromethyl Incorporation. ChemMedChem. (Discusses stability of -OCD3).

  • Fisher Scientific. (2023). Amine Protection / Deprotection Protocols.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-(Methoxy-D3)pyridin-3-amine Synthesis

Status: Operational Ticket ID: D3-PYR-SYNTH-001 Assigned Specialist: Senior Application Scientist, Isotope Chemistry Division Executive Summary & Strategic Overview The synthesis of 6-(Methoxy-D3)pyridin-3-amine is a hig...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: D3-PYR-SYNTH-001 Assigned Specialist: Senior Application Scientist, Isotope Chemistry Division

Executive Summary & Strategic Overview

The synthesis of 6-(Methoxy-D3)pyridin-3-amine is a high-value workflow often used to generate metabolic tracers or stable-isotope internal standards. The primary challenge is not the complexity of the chemistry, but the atom economy of the deuterium source and the prevention of hydrolysis .

This guide treats the synthesis as a two-stage process:

  • The Critical Junction (

    
    ):  Installation of the -OCD
    
    
    
    group. This is where 90% of yield failures occur due to moisture competition.
  • The Reduction: Conversion of the nitro group to the amine.[1][2] This is where purity issues (over-reduction or catalyst poisoning) arise.

Module 1: The Reaction (Deuterium Installation)

Objective: Convert 2-chloro-5-nitropyridine to 2-(methoxy-d3)-5-nitropyridine. Primary Failure Mode: Hydrolysis of the chloride to 2-hydroxy-5-nitropyridine (pyridone tautomer) instead of substitution by methoxide.

Optimized Protocol

Do not use sodium metal dissolved in methanol-d4 unless you have a glovebox. The "open air" dissolution introduces enough moisture to kill 10-15% of your yield.

Reagents:

  • Substrate: 2-Chloro-5-nitropyridine (1.0 equiv)

  • Reagent: Methanol-d4 (CD

    
    OD) (1.1 equiv)
    
  • Base: Sodium Hydride (NaH), 60% in oil (1.2 equiv)

  • Solvent: Anhydrous THF or DMF (DMF is faster but harder to remove).

Step-by-Step:

  • Base Preparation: Wash NaH (1.2 equiv) with dry hexane under Argon to remove mineral oil. Suspend in anhydrous THF (0.5 M concentration relative to substrate).

  • Alkoxide Generation: Cool to 0°C. Add Methanol-d4 dropwise. Wait for H

    
     evolution to cease.  This generates NaOCD
    
    
    
    in situ without excess D-solvent waste.
  • Addition: Add 2-chloro-5-nitropyridine (dissolved in minimal THF) dropwise to the alkoxide solution.

  • Reaction: Warm to room temperature (RT). If using THF, reflux may be required (65°C) for 2-4 hours. If using DMF, RT is usually sufficient.

  • Quench: Quench with D

    
    O or saturated NH
    
    
    
    Cl (if isotopic scrambling of the amine protons later is acceptable).
Troubleshooting the Step
SymptomDiagnosisCorrective Action
LCMS shows M-14 peak (relative to product)Hydrolysis. You formed the pyridone (OH instead of OCD

).
Critical: Your solvent was wet or your NaH absorbed water. Use fresh anhydrous solvent and Schlenk techniques.
Low Conversion (<50%) Low Nucleophilicity. Chloride is a poor leaving group in THF.Switch to 2-Bromo-5-nitropyridine (more reactive) or change solvent to DMF/DMSO (increases reaction rate by stabilizing the transition state).
Significant M+0 (H3) Product Isotopic Dilution. Check your "anhydrous" solvent. If it was dried with non-deuterated agents or exposed to air, H-D exchange or contamination occurred.

Module 2: Nitro Reduction

Objective: Reduce the nitro group to the amine without cleaving the ether or scrambling the deuterium. Primary Failure Mode: Incomplete reduction or oxidation of the product during workup.

Optimized Protocol (Catalytic Hydrogenation)

Reagents:

  • Substrate: 2-(Methoxy-d3)-5-nitropyridine[3]

  • Catalyst: 10% Pd/C (5-10 wt% loading)

  • H

    
     Source: Hydrogen balloon (1 atm)
    
  • Solvent: Methanol (non-deuterated is fine here, as exchange only happens on the amine N, which is labile anyway).

Step-by-Step:

  • Dissolve the nitro intermediate in Methanol (or Ethanol).

  • Add Pd/C catalyst carefully (under Argon flow to prevent ignition).

  • Purge with H

    
     three times.
    
  • Stir vigorously at RT for 4–12 hours.

  • Filtration: Filter through a Celite pad. Do not let the catalyst dry out (fire hazard).

  • Concentration: Evaporate solvent. The product is likely an oil or low-melting solid that darkens on air exposure.

Troubleshooting the Reduction Step
SymptomDiagnosisCorrective Action
Reaction Stalls at 50% Catalyst Poisoning. Sulfur traces from the synthesis of the starting material or impure solvents can poison Pd. Add fresh catalyst or switch to Fe/NH

Cl
reduction.
Product is Dark/Black Oxidation. Aminopyridines are air-sensitive.Store under Argon/Nitrogen. Store as the HCl salt (add HCl in ether) for long-term stability.
Loss of Deuterium (M-3) Ether Cleavage. Rare, but possible under high pressure/temp.Ensure conditions are mild (1 atm, RT). Do not use acidic conditions during hydrogenation (avoids hydrolysis).

Visual Workflows (Graphviz)

Workflow 1: Synthetic Pathway & Decision Logic

G Start Start: 2-Chloro-5-nitropyridine Step1 Step 1: SnAr Reaction (THF/DMF, Anhydrous) Start->Step1 Reagent Reagent: CD3OD + NaH (In situ NaOCD3) Reagent->Step1 Add dropwise Check1 QC Check: LCMS Look for Pyridone (M-17 vs Product) Step1->Check1 Check1->Step1 Fail (Hydrolysis seen) Retry with drier conditions Intermed Intermediate: 2-(Methoxy-d3)-5-nitropyridine Check1->Intermed Pass (Major Peak M+) Step2 Step 2: Reduction (H2, Pd/C, MeOH) Intermed->Step2 Check2 QC Check: TLC/NMR Complete conversion? Step2->Check2 Check2->Step2 Stalled Add fresh catalyst Product Final Product: 6-(Methoxy-d3)pyridin-3-amine Check2->Product Pass Salt Storage Form: HCl Salt (Recommended) Product->Salt Stabilize

Caption: Figure 1. Optimized synthetic workflow with critical Quality Control (QC) checkpoints to prevent yield loss.

Frequently Asked Questions (FAQ)

Q: Can I use commercial NaOCD


 powder instead of making it in situ? 
A:  Yes, but proceed with caution. Commercial alkoxides are extremely hygroscopic. Once the bottle is opened, it absorbs water from the air, turning into NaOD + CD

OD. If you use "wet" alkoxide, the hydroxide (OH

) is a better nucleophile than methoxide (OMe

) in this system, leading to the pyridone byproduct. Recommendation: In situ generation is more reliable for reproducibility.

Q: Why is my yield low even though the reaction looks clean? A: Volatility. The intermediate 2-(methoxy-d3)-5-nitropyridine can sublime or evaporate under high vacuum if the bath is too warm. When concentrating the intermediate, do not exceed 40°C and avoid prolonged high vacuum.

Q: Will the deuterium on the methoxy group exchange with solvent protons? A: No. The C-D bonds on the methoxy group are chemically stable under standard acidic, basic, and reductive conditions. Exchange typically only happens on heteroatoms (N-H, O-H) or alpha-carbonyl positions. The methyl ether is robust.

Q: How do I remove the DMF if I use it in Step 1? A: DMF is hard to rotovap. Do not heat to 80°C to remove it (risk of decomposition). Instead, pour the reaction mixture into 5x volume of ice water. The nitro-pyridine intermediate usually precipitates out as a solid. Filter it, wash with water, and dry. This removes DMF without heat.

References

  • Nucleophilic Aromatic Substitution Mechanism

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Nucleophilic Reagents. Chemical Reviews, 49(2), 273–412.

  • Synthesis of Alkoxypyridines (General Protocol)

    • Schlosser, M., & Rausis, T. (2004). The Regioselectivity of the Nucleophilic Substitution of Chloropyridines. European Journal of Organic Chemistry, 2004(5), 1018–1024.

  • Reduction of Nitropyridines

    • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(01), 91–95.

  • Compound Data (Non-deuterated Analog)

    • PubChem.[4] (n.d.). 6-Methoxypyridin-3-amine.[4] National Center for Biotechnology Information. Retrieved February 6, 2026.

Sources

Optimization

Technical Support Center: A Guide to Overcoming Solubility Challenges with 6-(Methoxy-D3)pyridin-3-amine

Welcome to the technical support center for 6-(Methoxy-D3)pyridin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the experimental use of this compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-(Methoxy-D3)pyridin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the experimental use of this compound. Here, we provide in-depth, evidence-based answers to common questions regarding its solubility, offering both theoretical understanding and practical, step-by-step protocols to ensure the integrity and success of your experiments.

Part 1: Foundational Physicochemical Insights

Q1: What are the key structural features of 6-(Methoxy-D3)pyridin-3-amine that dictate its solubility?

The solubility of 6-(Methoxy-D3)pyridin-3-amine is governed by a combination of its structural components:

  • Pyridine Ring: This heterocyclic aromatic ring contains a nitrogen atom, which is basic and can be protonated. This feature is crucial for pH-dependent solubility.

  • Primary Amine (-NH2): The amine group is also basic and can be protonated in acidic conditions. It contributes to the molecule's polarity and potential for hydrogen bonding.

  • Methoxy Group (-OCD3): The deuterated methoxy group is polar and can participate in hydrogen bonding as an acceptor.

  • Deuteration (-D3): The replacement of three hydrogen atoms with deuterium in the methoxy group is a key feature. While primarily used to alter metabolic pathways by strengthening the C-H bond, it is not expected to drastically change the compound's intrinsic aqueous solubility.[1][2][3][] However, subtle effects on intermolecular interactions cannot be entirely ruled out without experimental data.

Q2: What are the estimated physicochemical properties of this compound?

Direct experimental data for 6-(Methoxy-D3)pyridin-3-amine is limited. However, we can infer its likely properties from its non-deuterated analog, 6-methoxypyridin-3-amine.

PropertyValue (for non-deuterated analog)Implication for Solubility
Molecular Formula C6H8N2O[5][6]Indicates a relatively small molecule.
Molecular Weight 124.14 g/mol [7]
XLogP3 (Computed) 1.0[7]This positive value suggests a slight preference for a non-polar environment over a polar one, hinting at potentially limited aqueous solubility.
pKa (Estimated) The pyridine nitrogen and the amino group are basic. The pKa of similar aminopyridines can range from 4 to 7.The presence of basic centers is key to enhancing solubility in acidic conditions.
Q3: How is the deuteration in the methoxy group expected to influence solubility?

Deuteration is a common strategy in drug discovery to improve pharmacokinetic properties, primarily by slowing down metabolic processes.[1][2][3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. While this significantly impacts metabolism, its effect on solubility is generally considered to be minor. The polarity and hydrogen bonding capabilities of the methoxy group are not substantially altered by deuteration. However, it is always best practice to experimentally determine the solubility of the deuterated compound, as subtle differences in crystal packing and solvation could lead to minor variations.

Part 2: Initial Solubility Assessment and Troubleshooting

Q4: I'm struggling to dissolve 6-(Methoxy-D3)pyridin-3-amine in aqueous buffers. What should be my initial approach?

The most critical first step is to perform a pH-solubility profile. Given the basic nature of the pyridine and amine functionalities, the compound's aqueous solubility is expected to be highly dependent on pH. Solubility should increase significantly as the pH decreases.[8]

Protocol for pH-Solubility Profiling:

  • Prepare a series of buffers with pH values ranging from 2 to 10.

  • Add an excess amount of 6-(Methoxy-D3)pyridin-3-amine to a fixed volume of each buffer.

  • Equilibrate the samples by shaking or stirring at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Separate the undissolved solid by centrifugation or filtration.

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV.[9][10]

  • Plot the solubility (e.g., in mg/mL or µM) against the pH.

This will reveal the optimal pH range for dissolving the compound in aqueous media.

Q5: What are the recommended starting solvents for creating a stock solution?

Based on its structure, a range of solvents should be considered. It is advisable to start with common laboratory solvents and assess solubility systematically.

Solvent ClassRecommended SolventsExpected Solubility
Polar Aprotic DMSO, DMF, AcetonitrileHigh solubility is expected.
Polar Protic Ethanol, MethanolGood to moderate solubility is likely.
Nonpolar Toluene, DichloromethaneLower solubility is anticipated.

For most biological applications, a concentrated stock solution in DMSO is a standard starting point, which can then be diluted into your aqueous assay buffer.

Q6: My compound is precipitating from my aqueous stock solution. What are the likely causes and solutions?

Precipitation from an aqueous solution can occur due to several factors:

  • pH Shift: If a stock solution (e.g., in acidic buffer) is diluted into a neutral or basic medium, the pH may increase, causing the less soluble free base to precipitate. Solution: Ensure the final pH of your working solution is low enough to maintain solubility.

  • Supersaturation: Rapidly diluting a concentrated organic stock (like DMSO) into an aqueous buffer can create a temporary supersaturated state, which then leads to precipitation. Solution: Dilute the stock solution slowly while vortexing or stirring. It may also be necessary to lower the final concentration.

  • Common Ion Effect: If the compound is in a salt form (e.g., hydrochloride), high concentrations of chloride ions in the buffer could potentially reduce its solubility.[8] Solution: Use a buffer with a different counter-ion.

Part 3: Advanced Solubilization Strategies

Q7: How can I enhance the aqueous solubility of 6-(Methoxy-D3)pyridin-3-amine for in vitro experiments?

If pH adjustment alone is insufficient, several other techniques can be employed:[11][12]

  • Co-solvents: The use of water-miscible organic solvents can significantly increase solubility.[13][14]

    • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol 400 (PEG 400).

    • Recommendation: Start with low percentages (e.g., 1-5%) and increase as needed, keeping in mind the tolerance of your specific assay to the co-solvent.

  • Solubilizing Excipients: These are non-volatile additives that can enhance solubility.

    • Cyclodextrins: (e.g., hydroxypropyl-β-cyclodextrin) can form inclusion complexes with the less polar parts of the molecule, effectively shielding them from the aqueous environment.[15]

    • Surfactants: (e.g., Polysorbate 80, Cremophor EL) can form micelles that encapsulate the compound.[13][16] These are particularly useful but require careful consideration of their potential effects on biological assays.

Q8: What formulation strategies are available for in vivo studies?

For animal studies, more advanced formulation strategies may be necessary to achieve the desired exposure:[17][18][19]

  • Aqueous Solutions with Co-solvents and/or Cyclodextrins: This is often the simplest and preferred approach if sufficient solubility can be achieved.

  • Lipid-Based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can be highly effective for poorly soluble compounds.

  • Solid Dispersions: The compound can be dispersed in a polymer matrix in an amorphous state, which can lead to higher apparent solubility and dissolution rates.[20]

Part 4: Experimental Protocols and Visualizations

Protocol 1: Step-by-Step Guide for Determining pH-Dependent Aqueous Solubility
  • Materials: 6-(Methoxy-D3)pyridin-3-amine, a series of buffers (e.g., citrate for pH 2-5, phosphate for pH 6-8, borate for pH 9-10), microcentrifuge tubes, shaker/incubator, centrifuge, HPLC system with UV detector.

  • Procedure: a. Add an excess of the solid compound to 1 mL of each buffer in a microcentrifuge tube. b. Tightly cap the tubes and place them in a shaker/incubator at a controlled temperature (e.g., 25°C or 37°C) for 24 hours. c. After equilibration, visually confirm that excess solid remains. d. Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid. e. Carefully collect the supernatant and dilute it with the appropriate mobile phase for HPLC analysis. f. Quantify the concentration against a standard curve.

  • Data Analysis: Plot the measured solubility (on a log scale) versus the pH of the buffer.

Protocol 2: Screening for Optimal Co-solvent Systems
  • Materials: 6-(Methoxy-D3)pyridin-3-amine, a primary solvent (e.g., water or a selected buffer), various co-solvents (e.g., ethanol, PEG 400, propylene glycol), glass vials.

  • Procedure: a. Prepare a series of co-solvent/buffer mixtures (e.g., 5%, 10%, 20% v/v co-solvent in buffer). b. Add an excess of the compound to a fixed volume of each mixture. c. Equilibrate as described in Protocol 1. d. Separate the solid and quantify the dissolved concentration.

  • Data Analysis: Compare the solubility in the different co-solvent systems to identify the most effective one.

Visualizations

Solubility_Workflow start Solubility Issue with 6-(Methoxy-D3)pyridin-3-amine ph_sol Conduct pH-Solubility Profile start->ph_sol ph_ok Is solubility sufficient in an acceptable pH range? ph_sol->ph_ok cosolvent Screen Co-solvents (e.g., PEG 400, Ethanol) ph_ok->cosolvent No success Proceed with Experiment ph_ok->success Yes cosolvent_ok Is solubility sufficient with an acceptable co-solvent %? cosolvent->cosolvent_ok excipient Evaluate Solubilizing Excipients (e.g., Cyclodextrins, Surfactants) cosolvent_ok->excipient No cosolvent_ok->success Yes excipient_ok Is solubility sufficient? excipient->excipient_ok advanced Consider Advanced Formulations (e.g., Lipid-based, Solid Dispersions) excipient_ok->advanced No excipient_ok->success Yes reassess Re-evaluate Experimental Design / Compound advanced->reassess

Caption: A decision-making workflow for addressing solubility issues.

pH_Equilibrium FreeBase Free Base (Less Soluble) Protonated Protonated Form (More Soluble) FreeBase->Protonated Lower pH Protonated->FreeBase Higher pH H_plus + H+ OH_minus - H+

Caption: The pH-dependent equilibrium of an aminopyridine.

Part 5: Frequently Asked Questions (FAQs)

  • Can I heat the solution to dissolve the compound?

    • Gentle warming can help increase the rate of dissolution, but it is crucial to assess the compound's stability at elevated temperatures. Always cool the solution to the experimental temperature to ensure it remains dissolved and does not form a supersaturated solution that could precipitate later.

  • Is sonication a good method to dissolve this compound?

    • Sonication can be useful for breaking up solid aggregates and accelerating dissolution. However, prolonged sonication can generate heat, so temperature control is advisable.

  • How does the purity of the compound affect solubility measurements?

    • Impurities can significantly affect solubility. Highly pure material is essential for accurate and reproducible solubility data.

  • My compound seems to degrade in acidic or basic solutions. What should I do?

    • If the compound is unstable at the pH required for solubilization, you may need to find a compromise between solubility and stability. This might involve using the mildest possible pH that provides adequate solubility or considering formulation approaches like solid dispersions that avoid prolonged exposure to harsh pH conditions.

References

  • PubChem. 6-Methoxy-3-pyridinylamine. [Link]

  • PubChem. 6-Methoxypyridazin-3-amine. [Link]

  • Matrix Fine Chemicals. 6-METHOXYPYRIDIN-3-AMINE. [Link]

  • PubChem. (6-Methoxypyridin-3-yl)methanamine. [Link]

  • MDPI. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. [Link]

  • PMC. Deuterium in drug discovery: progress, opportunities and challenges. [Link]

  • ResearchGate. Pyridine as a compound solvent - any thoughts?. [Link]

  • Google Patents.
  • ResearchGate. Formulation strategies for poorly soluble drugs. [Link]

  • NIH. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. [Link]

  • ACS Publications. Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. [Link]

  • ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. [Link]

  • Google Patents.
  • PubMed. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. [Link]

  • Kinam Park. Solubilizing Excipients in Oral and Injectable Formulations. [Link]

  • ACS Publications. Using Deuterium in Drug Discovery: Leaving the Label in the Drug. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • PMC. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Pharmaceutical Technology. Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • ResearchGate. Solubility enhancement techniques: A comprehensive review. [Link]

  • PubMed. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. [Link]

  • Sciencemadness Discussion Board. removal of pyridine. [Link]

  • MDPI. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. [Link]

  • Taylor & Francis Online. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • MDPI. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • Protheragen. Solubilizer Excipients. [Link]

  • MDPI. Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. [Link]

  • SciSpace. Solubility Studies in Pure and Mixed Solvents (Pyridine, Thiophene, Benzene, Cyclohexane). [Link]

  • PMC. Solubilization techniques used for poorly water-soluble drugs. [Link]

  • PMC. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. [Link]

  • Google Patents. Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • ResearchGate. pH effect on the binding of (a) 2-aminopyridine and (b) 5-amino-2-chloropyridine to the MIP-embedded cryogels. [Link]

Sources

Troubleshooting

Technical Support Center: Identifying Impurities in 6-(Methoxy-D3)pyridin-3-amine

Welcome to the technical support center for 6-(Methoxy-D3)pyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-(Methoxy-D3)pyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification in this deuterated active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your analytical results and the purity of your samples.

I. Understanding the Impurity Landscape

Impurities in 6-(Methoxy-D3)pyridin-3-amine can originate from various sources, including the synthetic route, degradation, and the deuteration process itself. A thorough understanding of these potential impurities is the first step in developing a robust analytical strategy. Impurities are generally classified into three categories as per the International Council for Harmonisation (ICH) guidelines.[1]

  • Process-Related Impurities: These are byproducts and unreacted starting materials from the chemical synthesis.

  • Isotopic Impurities: Unique to deuterated compounds, these include molecules with incomplete deuteration or deuterium substitution at unintended positions.[2]

  • Degradation Products: These arise from the decomposition of the drug substance over time or under stress conditions.

II. Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides a quick reference for troubleshooting.

Q1: What are the most likely process-related impurities in my 6-(Methoxy-D3)pyridin-3-amine sample?

A1: Based on common synthetic routes for 6-methoxypyridin-3-amine, which often serves as a precursor, potential impurities include:

  • Starting Materials: Such as 2-chloro-5-nitropyridine or 2-amino-6-chloropyridine.

  • Intermediates: For example, 2-amino-6-methoxy-3-nitropyridine.[3]

  • Isomeric Impurities: Positional isomers like 5-amino-2-methoxypyridine can be difficult to separate.

  • Byproducts from Side Reactions: Such as demethylated or hydrolyzed variants of the parent compound or intermediates.

Q2: My mass spectrometry data shows peaks with masses slightly different from the parent compound. What could they be?

A2: These are likely isotopic impurities. For a -OCD3 group, you might observe:

  • d2- and d1-Isotopologues: Species with -OCHD2 and -OCH2D groups due to incomplete deuteration.

  • d0-Isotopologue: The non-deuterated version, 6-methoxypyridin-3-amine.

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and identifying these isotopic variants.[4][5]

Q3: I am seeing unexpected peaks in my chromatogram after my sample has been stored for a while. What is happening?

A3: You are likely observing degradation products. Aminopyridines can be susceptible to oxidation and hydrolysis. Forced degradation studies are essential to identify these potential degradants proactively.

Q4: Which analytical technique is best for quantifying the isotopic purity of my sample?

A4: Both Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for this purpose.

  • NMR (¹H and ²H): ¹H NMR can quantify the residual protons in the methoxy group, while ²H NMR can directly measure the deuterium signal. Quantitative NMR (qNMR) is a highly accurate method for determining purity without a reference standard of the impurity itself.[6][7][8]

  • LC-MS: Can separate and quantify isotopologues based on their mass-to-charge ratio.[5][9]

III. Troubleshooting and Method Development Guides

This section provides detailed protocols and troubleshooting advice for the most common analytical techniques used for impurity profiling of 6-(Methoxy-D3)pyridin-3-amine.

A. High-Performance Liquid Chromatography (HPLC-UV/MS)

HPLC is the workhorse for separating and quantifying impurities. A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for an accurate assessment of stability.[2][10]

Caption: A logical workflow for developing a robust HPLC method.

ParameterRecommendationRationale
Column C18, 250 mm x 4.6 mm, 5 µmA good starting point for resolving moderately polar aromatic amines from their impurities.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for amines by protonating them.
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutesA broad gradient to elute a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection (UV) 254 nm and 280 nmAminopyridines typically have strong absorbance at these wavelengths.
Injection Vol. 10 µLA standard volume to avoid column overload.
IssuePotential CauseTroubleshooting Steps
Poor Peak Shape (Tailing) Secondary interactions with silicaAdd a competing base (e.g., 0.1% triethylamine) to the mobile phase, or use a base-deactivated column.
pH of mobile phase close to pKaAdjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For amines, a lower pH (2.5-3.5) is often effective.
Drifting Retention Times Inadequate column equilibrationEnsure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes.[11][12]
Temperature fluctuationsUse a column oven to maintain a constant temperature.[12]
Ghost Peaks Carryover from previous injectionImplement a needle wash with a strong solvent and run blank gradients between samples.[11]
Poor Resolution Inappropriate mobile phase or gradientAdjust the gradient slope or try a different organic modifier (e.g., methanol).
B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities. For polar compounds like aminopyridines, derivatization is often necessary to improve peak shape and thermal stability.[13]

Caption: Decision process for GC-MS method development.

ParameterRecommendationRationale
Derivatization N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCSSilylates the amine group to increase volatility and reduce peak tailing.[14]
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column suitable for a wide range of derivatized compounds.
Carrier Gas Helium at 1.0 mL/minInert and provides good chromatographic efficiency.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA starting point to separate impurities with varying boiling points.
Inlet Temp. 250 °CEnsures complete vaporization of the derivatized sample.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
IssuePotential CauseTroubleshooting Steps
No Peaks or Very Small Peaks Incomplete derivatizationOptimize reaction time and temperature. Ensure anhydrous conditions.
Inlet discriminationUse a pulsed splitless injection or a liner with glass wool to aid vaporization.
Peak Tailing Active sites in the inlet or columnUse a deactivated inlet liner. Condition the column at high temperature.
Poor Mass Spectral Matching Co-eluting peaksImprove chromatographic resolution by adjusting the temperature ramp rate.
Incorrect background subtractionManually review and select the appropriate background spectrum.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for structural elucidation and is particularly powerful for analyzing deuterated compounds.

ExperimentPurpose
¹H NMR Structure confirmation, identification of proton-containing impurities, and quantification of residual protons for isotopic purity assessment.
²H NMR Direct observation and quantification of deuterium incorporation.
¹³C NMR Provides information on the carbon skeleton and helps in structure elucidation of unknown impurities.
2D NMR (COSY, HSQC, HMBC) Essential for unambiguous structure determination of unknown impurities by revealing proton-proton and proton-carbon correlations.
  • Sample Preparation: Accurately weigh a known amount of the 6-(Methoxy-D3)pyridin-3-amine sample and a certified quantitative NMR (qNMR) internal standard (e.g., maleic acid) into an NMR tube.

  • Solvent Selection: Dissolve the sample and standard in a deuterated solvent that does not have signals overlapping with the analyte or standard (e.g., DMSO-d6).

  • Acquisition: Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate integration.

  • Data Processing: Carefully phase and baseline correct the spectrum.

  • Quantification: Integrate the signal for the residual protons in the methoxy group (-OCD2H ) and compare its integral to the known integral of the internal standard to determine the amount of the d2-isotopologue. The overall isotopic purity can then be calculated.

IssuePotential CauseTroubleshooting Steps
Broad Peaks Sample aggregation or paramagnetic impuritiesDilute the sample. Filter the sample to remove any particulate matter.
Inaccurate Integration Insufficient relaxation delay (D1)Determine the T1 values of the signals and set D1 to at least 5 times the longest T1.
Poor phasing or baseline correctionManually and carefully re-process the spectrum.
Overlapping Signals Poor solvent choiceTry a different deuterated solvent to induce chemical shift changes.[1]

IV. Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products that could form under various stress conditions. This is a critical step in developing a stability-indicating method.[15]

Caption: Systematic approach to forced degradation studies.

ConditionReagent/SetupTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60 °C24-48 hoursCleavage of the methoxy group to form a hydroxyl-pyridine derivative.
Base Hydrolysis 0.1 M NaOH at 60 °C24-48 hoursGenerally more stable, but ring opening is possible under harsh conditions.
Oxidation 3% H₂O₂ at room temp.24-48 hoursFormation of N-oxides on the pyridine ring or the amino group.[16]
Thermal 80 °C in a dry oven48-72 hoursGeneral decomposition, potentially leading to dimerization or polymerization.
Photolytic ICH-compliant light chamberPer ICH Q1B guidelinesPhotoreactions can lead to a variety of complex degradation products.

Important Note: The goal of forced degradation is to achieve 5-20% degradation of the active ingredient. Adjust the stress conditions (time, temperature, reagent concentration) as needed to reach this target.

V. Summary of Potential Impurities

The following table summarizes the likely impurities in 6-(Methoxy-D3)pyridin-3-amine samples:

Impurity ClassPotential ImpuritiesRecommended Analytical Technique(s)
Process-Related 2-chloro-5-nitropyridine, 2-amino-6-chloropyridine, 5-amino-2-methoxypyridineHPLC-UV/MS, GC-MS
Isotopic d0, d1, and d2-isotopologues of 6-methoxypyridin-3-amineHRMS, ¹H NMR, ²H NMR
Degradation 6-hydroxy-pyridin-3-amine, N-oxides of the parent compoundHPLC-MS

VI. References

  • Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Stability indicating HPLC method for the determination of chiral purity of r-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Journal of Drug Delivery and Therapeutics. (2023). Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimatio. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • Raust, J. A., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 83-8.

  • MDPI. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxypyridazin-3-amine. Retrieved from [Link]

  • ChemRxiv. (n.d.). Metal-free, Selective Ortho-Deuteration of N-heterocyclic oxides. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • PubMed. (1998). Development of a gas chromatography-mass spectrometry method for the analysis of aminoglycoside antibiotics using experimental design for the optimisation of the derivatisation reactions. Retrieved from [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (n.d.). PMC. Retrieved from [Link]

  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (n.d.). Retrieved from [Link]

  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. (n.d.). NIH. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine. Retrieved from

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties. (2023). PMC. Retrieved from [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Separation Science. (2023). GC/MS strategies for mutagenic impurities analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Degradation pathways of 2-methylpyridine by Arthrobacter sp.... Retrieved from [Link]

  • International Journal of Innovative Research in Technology. (n.d.). Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). Retrieved from [Link]

  • ResearchGate. (n.d.). Stability studies of ionised and non-ionised 3,4-diaminopyridine: Hypothesis of degradation pathways and chemical structure of degradation products. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (n.d.). PMC. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Isotopic Purity Using LC-MS. Retrieved from [Link]

  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

  • US Pharmacopeia. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (n.d.). Retrieved from [Link]

  • MDPI. (n.d.). 2-(3′,5′-Bis((dodecyloxy)carbonyl)-2′,6′-dimethyl-1′,4′-dihydro-[3,4′-bipyridin]-1-ium-1-yl)-1,3-dioxo-2,3-dihydro-1H-inden-2-. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria.... Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • American Pharmaceutical Review. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. Retrieved from [Link]

  • PubMed. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Retrieved from [Link]

  • YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]

  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. Retrieved from [Link]

  • American Chemical Society. (n.d.). Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: 6-(Methoxy-D3)pyridin-3-amine vs. Non-Deuterated Reference Standards

Executive Summary This technical guide provides a rigorous comparison between 6-(Methoxy-D3)pyridin-3-amine (the deuterated analog) and its non-deuterated reference standard, 6-methoxypyridin-3-amine . In drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between 6-(Methoxy-D3)pyridin-3-amine (the deuterated analog) and its non-deuterated reference standard, 6-methoxypyridin-3-amine .

In drug discovery and bioanalysis, this specific isotopic substitution serves two critical functions:

  • Bioanalytical Precision: It acts as an ideal Internal Standard (IS) for LC-MS/MS quantification, offering identical extraction recovery and chromatographic retention while maintaining mass spectral resolution.[1]

  • Metabolic Stability Enhancement: The deuteration of the methoxy group (

    
    ) targets a specific metabolic "soft spot," leveraging the Deuterium Kinetic Isotope Effect (DKIE)  to retard oxidative O-demethylation, a common clearance pathway for methoxypyridines.
    
Chemical & Physical Properties Comparison

The fundamental difference lies in the isotopic enrichment of the methoxy group. While physicochemical properties like lipophilicity (LogP) and pKa remain virtually unchanged, the mass shift is distinct and calculable.

FeatureNon-Deuterated ReferenceDeuterated Analog (D3)Technical Significance
Compound Name 6-methoxypyridin-3-amine6-(Methoxy-D3)pyridin-3-amine
CAS Number 6628-77-9N/A (Specific Isotope)Identity verification
Formula


Exact Mass 124.0637 Da127.0825 Da+3.0188 Da Shift (Crucial for MS resolution)
Functional Group Methoxy (

)
Methoxy-d3 (

)
Site of metabolic variation
pKa (Predicted) ~4.0 (Pyridine N)~4.0 (Pyridine N)No significant change in ionization
LogP ~0.98~0.96Negligible shift; ensures co-elution in RP-HPLC
Application I: Mass Spectrometry (Internal Standard)

The primary application of 6-(Methoxy-D3)pyridin-3-amine is as a stable isotope-labeled internal standard (SIL-IS). In quantitative LC-MS/MS, the D3-analog corrects for matrix effects, ionization suppression, and extraction variability.

Mechanism of Action

Because the physicochemical properties (pKa, solubility, hydrophobicity) are nearly identical, the D3-analog behaves exactly like the analyte during sample preparation and chromatography. However, the +3 Da mass shift allows the mass spectrometer to distinguish them.[1]

Experimental Protocol: LC-MS/MS Quantification
  • Objective: Quantify 6-methoxypyridin-3-amine in plasma using the D3-analog.

  • Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+) coupled to UHPLC.

Step-by-Step Workflow:

  • Stock Preparation: Dissolve D3-analog in DMSO to 1 mM.

  • Spiking: Add D3-IS to plasma samples at a fixed concentration (e.g., 100 nM).[1]

  • Extraction: Perform protein precipitation with Acetonitrile (1:3 v/v). Vortex and centrifuge.[1]

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Waters XSelect, 2.1 x 50 mm).[1]

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[1]

    • Retention Time: The D3-analog will elute at the same retention time (or within <0.05 min) as the analyte. This "co-elution" is critical for compensating for matrix suppression at that specific time point.[1]

  • Detection (MRM Mode):

    • Analyte Transition:

      
       (Loss of 
      
      
      
      )
    • D3-IS Transition:

      
       (Loss of 
      
      
      
      ) Note: The fragment ion may be identical if the methoxy group is lost, or shifted if retained. For this molecule, loss of the methoxy group often yields a common fragment, but the parent ions are distinct.

LCMS_Workflow Sample Biological Sample (Contains Analyte) Spike Spike Internal Standard (6-Methoxy-D3...) Sample->Spike Extract Extraction / Cleanup (Protein Precip.) Spike->Extract LC LC Separation (Co-elution of H3 & D3) Extract->LC MS MS/MS Detection (Mass Resolution) LC->MS Retention Time Match Data Ratio Calculation (Area_Analyte / Area_IS) MS->Data m/z 125 vs 128

Figure 1: LC-MS/MS Workflow utilizing the D3-analog to normalize quantitative data.

Application II: Metabolic Stability & Kinetic Isotope Effect (KIE)

In drug design, the methoxy group on a pyridine ring is a metabolic "soft spot," highly susceptible to O-demethylation by Cytochrome P450 enzymes (CYP).

The Deuterium Switch

Replacing C-H bonds with C-D bonds increases the bond dissociation energy (BDE).[1] The C-D bond is shorter and stronger due to a lower zero-point energy.[1]

  • Reaction: CYP450-mediated hydroxylation of the methyl group

    
     Unstable hemiacetal 
    
    
    
    Formaldehyde + Pyridinol.[1]
  • Impact: The rate-determining step (C-H abstraction) is slowed. This is the Primary Kinetic Isotope Effect (

    
    ) .
    
Experimental Protocol: Microsomal Stability Assay
  • Objective: Determine if deuteration improves metabolic half-life (

    
    ).
    
  • System: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).[1]

Step-by-Step Workflow:

  • Incubation Mix: Phosphate buffer (pH 7.4), Microsomes (0.5 mg/mL), and Test Compound (1 µM).[1] Run separate incubations for Non-deuterated and D3-analog.

  • Initiation: Add NADPH regenerating system. Incubate at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately in cold acetonitrile containing an external standard (e.g., Tolbutamide).

  • Analysis: Analyze supernatant via LC-MS/MS (as described in Part 2).

  • Calculation: Plot

    
     vs. Time.
    
    • Slope (

      
      ) = Elimination rate constant.[1]
      
    • 
      .[1]
      
    • 
      .[1]
      

Expected Outcome: If O-demethylation is the major clearance pathway, the D3-analog will exhibit a lower intrinsic clearance (


)  and a longer half-life compared to the non-deuterated reference.

Metabolic_Pathway Substrate 6-methoxypyridin-3-amine (Precursor) CYP CYP450 Enzyme (Oxidation) Substrate->CYP Rate Limiting Step (C-H Abstraction) Intermediate Hemiaminal Intermediate (Unstable) CYP->Intermediate Product 6-hydroxypyridin-3-amine ( pyridin-2(1H)-one tautomer ) Intermediate->Product Formaldehyde Formaldehyde Intermediate->Formaldehyde Block Deuterium Blockade (D3) High Activation Energy Block->CYP Inhibits/Slows

Figure 2: Metabolic pathway of O-demethylation. Deuteration of the methoxy group raises the activation energy of the CYP-mediated oxidation step.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81121, 6-Methoxypyridin-3-amine. Retrieved from [Link]

  • Fiori, J. L., et al. (2023). Optimizing metabolic stability of phosphodiesterase 5 inhibitors: Discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity.[1] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug.[1] Journal of Medicinal Chemistry. (General reference on Deuterium Switch principles).

  • Guengerich, F. P. (2017).Kinetic Isotope Effects in Cytochrome P450 Oxidation Reactions. Methods in Enzymology.

Sources

Comparative

Technical Guide: Kinetic Isotope Effect Determination for 6-(Methoxy-D3)pyridin-3-amine

This guide outlines the technical methodology for determining the Deuterium Kinetic Isotope Effect (KIE) of 6-(Methoxy-D3)pyridin-3-amine , a deuterated building block used to enhance the metabolic stability of pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical methodology for determining the Deuterium Kinetic Isotope Effect (KIE) of 6-(Methoxy-D3)pyridin-3-amine , a deuterated building block used to enhance the metabolic stability of pharmaceutical candidates.

Executive Summary & Compound Context

6-(Methoxy-D3)pyridin-3-amine is the deuterated isotopologue of 6-methoxypyridin-3-amine. In medicinal chemistry, the methoxypyridine motif is a common pharmacophore but represents a "metabolic soft spot." It is susceptible to rapid oxidative O-demethylation mediated by Cytochrome P450 (CYP) enzymes, leading to high clearance and short half-life.

The "Deuterium Switch" strategy replaces the methyl hydrogens with deuterium (


 or 

). Because the C-D bond is shorter and stronger than the C-H bond (due to lower zero-point energy), the rate of C-D bond abstraction—often the rate-determining step (RDS) in O-demethylation—is reduced. This guide details the experimental protocols to quantify this reduction, known as the Kinetic Isotope Effect (KIE) .[1]
Structural Comparison
FeatureProtio Analog (Alternative) Deutero Product (Target)
Formula


Bond Energy (C-L) ~98 kcal/mol (C-H)~100 kcal/mol (C-D)
Metabolic Liability High (Rapid O-demethylation)Reduced (Attenuated O-demethylation)
Primary Utility Standard Building BlockMetabolic Stability Probe / Bioisostere

Experimental Strategy: Competitive vs. Non-Competitive

To objectively evaluate the performance of the deuterated product against its protio alternative, researchers must choose the appropriate assay topology.

Comparison of Methodologies
FeatureMethod A: Non-Competitive (Parallel) Method B: Competitive (Co-Incubation)
Design H-analog and D-analog incubated in separate reaction vessels.[2]H-analog and D-analog mixed (1:1) in the same reaction vessel.
Primary Output Absolute parameters:

,

,

,

.
Intrinsic KIE (

): The precise ratio of bond-breaking rates.
Precision Moderate: Subject to inter-incubation variability (pipetting, enzyme activity).High: Internal standard effect cancels out incubation variables (temp, time, protein).
Throughput Lower (Requires double the samples).Higher (Simultaneous analysis).
Recommendation Use for PK Prediction (Dosing simulations).Use for Mechanistic Validation (Proving C-H cleavage is RDS).

Scientist's Directive: For the most rigorous determination of the KIE itself, the Competitive (Co-Incubation) Method is the gold standard because it eliminates experimental noise. The protocol below focuses on this approach.

Mechanism of Action (Metabolic Pathway)

The primary clearance pathway is CYP450-mediated O-demethylation. The reaction proceeds via hydrogen atom abstraction (HAT) from the methoxy group.

MetabolicPathway Substrate 6-(Methoxy-D3) pyridin-3-amine (Substrate) CYP CYP450 (C-D Abstraction) Substrate->CYP Binding Radical Carbon Radical Intermediate CYP->Radical Rate Limiting Step (KIE Observed) Hemiketal Hemiketal Intermediate Radical->Hemiketal Oxygen Rebound Product 6-Amino-pyridin-2-one (Major Metabolite) Hemiketal->Product Spontaneous Collapse Formaldehyde Formaldehyde-D2 Hemiketal->Formaldehyde

Figure 1: The metabolic pathway of O-demethylation. The KIE is observed at the C-D abstraction step (Red Arrow).

Detailed Protocol: Competitive KIE Assay

This protocol measures the Intrinsic KIE by observing the change in the ratio of deuterated (D3) to protio (H3) substrate over time.

Materials
  • Substrates: 6-(Methoxy-D3)pyridin-3-amine (Product) and 6-Methoxypyridin-3-amine (Alternative).

  • System: Liver Microsomes (Human/Rat) or Recombinant CYP Enzymes.

  • Cofactor: NADPH regenerating system.

  • Analysis: LC-MS/MS (Triple Quadrupole).

Step-by-Step Workflow

1. Stock Preparation

  • Prepare 10 mM DMSO stocks of both H3 and D3 analogs.

  • Create a Master Mix containing both substrates at equimolar concentrations (e.g., 10 µM each) in buffer. Verification of the precise 1:1 ratio via LC-MS prior to incubation is critical (Time 0).

2. Incubation

  • Pre-incubate liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiate reaction by adding the Substrate Master Mix (Final conc: 1 µM) and NADPH (1 mM).

  • Self-Validating Control: Run a parallel incubation without NADPH to quantify non-metabolic degradation or binding.

3. Sampling & Quenching

  • At defined time points (e.g., 0, 5, 15, 30, 60 min), remove aliquots.

  • Quench immediately in ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifuge (4000 rpm, 20 min) to pellet proteins.

4. LC-MS/MS Analysis

  • Inject supernatant. Monitor MRM transitions for:

    • Protio (H3): [M+H]+

      
       Fragment
      
    • Deutero (D3): [M+H]+

      
       Fragment
      
  • Note: Ensure chromatographic resolution or mass resolution is sufficient to prevent cross-talk, although the +3 Da shift is usually sufficient for standard resolution instruments.

ExperimentalWorkflow Mix Prepare 1:1 Mix (H3 and D3 Analogs) Incubate Microsomal Incubation + NADPH @ 37°C Mix->Incubate Sample Time Course Sampling (0, 5, 15, 30, 60 min) Incubate->Sample Quench Quench (ACN) & Centrifuge Sample->Quench Analyze LC-MS/MS Analysis Monitor Ratio R(t) Quench->Analyze Calc Calculate KIE Slope Analysis Analyze->Calc

Figure 2: Workflow for the Competitive KIE Assay.

Data Analysis & Calculation

In a competitive experiment, the KIE is derived from the change in the ratio of the two substrates as the reaction progresses.[2][3]

The Equation

The intrinsic isotope effect (


) is calculated using the following relationship derived from competitive kinetics:


Where:

  • 
     = Fraction of Protio (H3) substrate remaining at time 
    
    
    
    .
  • 
     = Fraction of Deutero (D3) substrate remaining at time 
    
    
    
    .

Alternatively, plotting


 against 

allows for linear regression analysis, where

is the ratio of D/H peak areas.
Interpreting the Results
KIE ValueInterpretationPerformance Implication
~ 1.0 No Isotope EffectC-H bond breaking is not rate-limiting. Deuteration will not improve metabolic stability in vivo.
1.0 - 2.0 Secondary/Masked KIEMinor stability improvement. Other steps (product release, binding) may be rate-limiting.[3]
> 2.0 Primary KIE C-H bond breaking is the RDS. The D3-product will exhibit significantly extended half-life (

) and reduced clearance.

Application Note: For methoxypyridines, observed KIEs typically range from 2.0 to 5.0 . If the KIE is high (>2), the 6-(Methoxy-D3)pyridin-3-amine building block is a validated superior alternative for stabilizing the drug candidate.

References

  • Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology.

  • Kwan, E. E. (2012). Competitive Kinetic Isotope Effects. Harvard University Group Meeting Notes.

  • Fiori, J. L., et al. (2023).[4] Optimizing metabolic stability of phosphodiesterase 5 inhibitors: Discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative. Bioorganic & Medicinal Chemistry Letters.

  • Gomez-Gallego, M., & Sierra, M. A. (2011).[5] Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews.

Sources

Validation

Comparative Guide: Sourcing High-Purity 6-(Methoxy-D3)pyridin-3-amine

Executive Summary In the optimization of pharmacokinetic (PK) profiles, the "deuterium switch" strategy often targets metabolic hotspots. The methoxy group on a pyridine ring is a prime candidate for oxidative O-demethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of pharmacokinetic (PK) profiles, the "deuterium switch" strategy often targets metabolic hotspots. The methoxy group on a pyridine ring is a prime candidate for oxidative O-demethylation by Cytochrome P450 enzymes. Replacing the proteo-methoxy group with a trideuteromethoxy (-OCD₃) group can significantly extend half-life (t₁/₂) via the Kinetic Isotope Effect (KIE).

However, the quality of 6-(Methoxy-D3)pyridin-3-amine (also known as 5-amino-2-(methoxy-d3)pyridine) varies drastically between suppliers. Low isotopic enrichment (<98 atom % D) or the presence of specific impurities (e.g., 2-hydroxypyridine derivatives) can compromise downstream biological assays and regulatory filings. This guide objectively compares supplier categories and provides a self-validating QC protocol to ensure study integrity.

Technical Specifications & Critical Quality Attributes (CQAs)

Before evaluating suppliers, you must define the "Gold Standard" for this intermediate.

FeatureSpecificationRationale
Chemical Name 6-(Methoxy-D3)pyridin-3-amineTarget molecule.
Parent CAS 1122-47-0 (Non-deuterated)For reference; deuterated CAS is often non-standard.
Chemical Purity ≥ 98.0% (HPLC)Critical for yield in subsequent coupling reactions.
Isotopic Enrichment ≥ 99.0 atom % DEssential to maximize the Kinetic Isotope Effect. <98% allows significant metabolic switching back to the proteo-pathway.
Key Impurity A 6-Hydroxypyridin-3-amineResult of incomplete methylation or hydrolysis; poisons coupling catalysts.
Key Impurity B Protio-6-methoxypyridin-3-amine"Isotopic dilution"; compromises the validity of DMPK studies.

Synthesis Pathway & Impurity Origins

Understanding how the material is made allows you to predict the impurities a supplier might miss. The standard industrial route involves Nucleophilic Aromatic Substitution (


) followed by reduction.

SynthesisPath Start 2-Chloro-5-nitropyridine (Starting Material) Inter Intermediate: 6-(Methoxy-D3)-3-nitropyridine Start->Inter Step 1: SNAr (Critical for D-incorporation) Impurity1 Impurity A: 6-Hydroxypyridin-3-amine (From moisture/hydrolysis) Start->Impurity1 Side Rxn: H2O attack Reagent NaOCD3 / CD3OD (Deuterated Reagent) Reagent->Inter Impurity2 Impurity B: Protio-Analog (From wet MeOH or incomplete exchange) Reagent->Impurity2 Contamination: CH3OH Product FINAL PRODUCT: 6-(Methoxy-D3)pyridin-3-amine Inter->Product Step 2: Reduction (Fe/HCl or H2/Pd)

Figure 1: Synthesis pathway highlighting the origin of critical impurities. Note that moisture control in Step 1 is the primary determinant of isotopic purity.

Supplier Landscape Comparison

Since this is a specialized intermediate, "off-the-shelf" availability is rare. Suppliers generally fall into three tiers.

Tier 1: Specialized Isotope Laboratories (e.g., CIL, CDN Isotopes)
  • Best For: DMPK studies, Clinical Candidate nomination, GMP synthesis.

  • Pros:

    • Guaranteed Isotopic Enrichment >99 atom % D.

    • Provide detailed CoA including H-NMR and D-NMR.

    • Low risk of "isotopic dilution" (protio-impurities).

  • Cons: Highest cost (

    
    $), longer lead times if not in stock.
    
Tier 2: Custom Synthesis CROs (e.g., Enamine, WuXi, Pharmablock)
  • Best For: Hit-to-Lead screening, SAR exploration.

  • Pros:

    • Moderate cost (

      
      ).
      
    • Can scale up quickly to kilogram quantities.

    • Often have the non-deuterated parent in stock for comparison.

  • Cons:

    • Isotopic enrichment often defaults to ~98% unless specified.

    • May use lower grade deuterated methanol (99% D vs 99.8% D) to save costs.

Tier 3: Catalog Aggregators (e.g., MolPort, eMolecules)
  • Best For: Non-critical early exploration.

  • Pros: Lowest visible price, easy ordering interface.

  • Cons:

    • High Risk: They do not manufacture; they drop-ship. Traceability of the isotopic source is often lost.

    • CoA often lacks specific isotopic purity data (only lists "Chemical Purity").

Comparative Data Summary
MetricTier 1 (Isotope Specialists) Tier 2 (Custom CROs) Tier 3 (Aggregators)
Isotopic Purity ≥ 99.5% (Typical)98.0% - 99.0%Variable / Unknown
Protio-Impurity < 0.5%1.0% - 2.0%May exceed 5%
Batch Consistency ExcellentGoodPoor
Documentation Full H/D NMR, Mass SpecHPLC, basic MSBasic HPLC
Price Factor 1.0x (Baseline)0.6x0.4x
Recommendation Mandatory for DMPK Acceptable for SARAvoid for critical data

Experimental Validation Protocol (Self-Validating System)

Do not trust the Certificate of Analysis (CoA) blindly. Deuterated compounds are hygroscopic and prone to H/D exchange if stored improperly. Use this protocol to validate the material upon receipt.

Protocol A: Quantifying Isotopic Enrichment via ¹H-NMR

Objective: Detect the absence of the signal to calculate enrichment.

  • Solvent: Dissolve 5-10 mg of sample in DMSO-d₆ (Do not use CD₃OD as it exchanges exchangeable protons, though the methoxy is stable).

  • Acquisition: Run a standard ¹H-NMR (400 MHz or higher). Set relaxation delay (

    
    ) to ≥ 5 seconds to ensure accurate integration.
    
  • Analysis:

    • Reference Integral: Integrate the aromatic proton at the C-2 position (or C-4) to 1.00.

    • Target Region: Look at the region ~3.8 – 3.9 ppm (typical shift for -OCH₃ on pyridine).[1]

    • Calculation:

      
      
      
  • Pass Criteria: Residual integral must be < 0.03 (implying >99% D incorporation).

Protocol B: Impurity Profiling via LC-MS

Objective: Identify the hydrolysis byproduct (6-hydroxypyridin-3-amine).

  • Column: C18 Reverse Phase (e.g., Waters XBridge), 3.5 µm.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV at 254 nm and MS (ESI+).

  • Key Signals:

    • Target (D3): m/z ~128.1 (M+H).

    • Protio-Impurity: m/z ~125.1 (M+H).

    • Hydrolysis Impurity: m/z ~111.1 (M+H) [6-aminopyridin-2-ol tautomer].

    • Note: The hydrolysis impurity is more polar and will elute earlier than the product.

Decision Guide: When to use which supplier?

DecisionTree Start Start: Sourcing 6-(Methoxy-D3)pyridin-3-amine Usage What is the primary use? Start->Usage DMPK DMPK / Metabolic Stability / IND Enabling Usage->DMPK Critical Data SAR Early SAR / Library Synthesis Usage->SAR Exploratory Tier1 Select TIER 1 (Isotope Specialist) Req: >99% D, Full CoA DMPK->Tier1 Tier2 Select TIER 2 (Custom CRO) Req: >98% D, Cost Effective SAR->Tier2 Check Perform In-House QC? Tier1->Check Tier2->Check QC_Yes Proceed to Synthesis Check->QC_Yes Passes Protocol A & B QC_Fail Reject Batch (Risk of false negative in metabolic assays) Check->QC_Fail Fails

Figure 2: Strategic sourcing decision tree based on experimental stage.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 81121, 6-Methoxy-3-pyridinamine (Parent Molecule). Retrieved from [Link]

  • Gant, T. G. (2014).Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. (Context on KIE and metabolic switching).
  • Almac Group. Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

  • Sigma-Aldrich (Merck).Stable Isotope Products - Technical Learning Center. (General reference for D-enrichment standards).

Sources

Comparative

Comparative Guide: Retention Time Shift of 6-(Methoxy-D3)pyridin-3-amine in HPLC

Content Type: Technical Comparison & Method Development Guide Audience: Bioanalytical Scientists, Chromatographers, and Drug Metabolism Specialists Executive Summary In quantitative bioanalysis using LC-MS/MS, Stable Iso...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Method Development Guide Audience: Bioanalytical Scientists, Chromatographers, and Drug Metabolism Specialists

Executive Summary

In quantitative bioanalysis using LC-MS/MS, Stable Isotope Labeled (SIL) internal standards are the gold standard for correcting matrix effects, recovery losses, and ionization variability. However, deuterated analogs such as 6-(Methoxy-D3)pyridin-3-amine often exhibit a Chromatographic Isotope Effect (CIE) , resulting in a retention time (RT) shift relative to the non-deuterated analyte.

This guide analyzes the physicochemical basis of this shift, compares the D3-analog against


C-labeled alternatives, and provides a self-validating experimental protocol to determine if the retention shift compromises assay integrity.

Key Finding: 6-(Methoxy-D3)pyridin-3-amine typically elutes earlier than its protio-analog in Reversed-Phase Liquid Chromatography (RPLC). While cost-effective, this shift can lead to quantitative errors if the internal standard (IS) elutes in a region of different ion suppression than the analyte.

The Phenomenon: Deuterium Isotope Effect in RPLC[1][2]

To master the method, one must understand the mechanism. The retention shift is not random; it is a predictable physical chemistry phenomenon rooted in the difference between C-H and C-D bonds.

2.1 The Mechanism

In Reversed-Phase LC (e.g., C18 columns), retention is driven by hydrophobic interaction.[1]

  • Bond Length: The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point vibrational energy of the heavier isotope.

  • Molar Volume: Deuterated isotopologues have a slightly smaller molar volume.

  • Lipophilicity: The C-D bond is less polarizable and effectively "less lipophilic" (more hydrophilic) than the C-H bond.

Consequently, deuterated molecules interact less strongly with the hydrophobic stationary phase, leading to earlier elution .

2.2 Visualization of the Mechanism

The following diagram illustrates the causality chain leading to the retention shift.

IsotopeEffect D_Sub Deuterium Substitution (Methoxy-D3) Bond Shorter C-D Bond Length (Lower Polarizability) D_Sub->Bond Physical Property Inter Weaker Van der Waals Interaction with C18 Bond->Inter Thermodynamic Effect Elution Earlier Elution Time (RT Shift) Inter->Elution Chromatographic Outcome

Comparative Analysis: D3-Analog vs. Alternatives

When developing an assay for 6-methoxypyridin-3-amine, researchers typically choose between the D3-analog (often synthesized via methylation with


) and 

-labeled analogs.
3.1 Product Comparison Table
Feature6-(Methoxy-D3)pyridin-3-amine

-Methoxy-pyridin-3-amine
Non-Labeled Analog (Surrogate)
Isotope Type Deuterium (

)
Carbon-13 (

)
None (

)
Retention Shift Yes (Typically -0.05 to -0.2 min)Negligible (Co-elutes)N/A (Co-elutes)
Mechanism Reduced lipophilicity of

Identical lipophilicityIdentical
Mass Shift +3 Da+1 Da (often insufficient)0 Da
Cost Low to ModerateHigh (Complex synthesis)Low
Crosstalk Risk Low (if +3 Da is resolved)High (M+1 overlap)Extreme (Cannot distinguish)
Matrix Correction Variable (Risk of separation)Excellent Poor
3.2 Critical Analysis
  • The D3 Risk: If the D3-IS elutes 0.1 minutes earlier than the analyte, and that 0.1-minute window coincides with a sharp ion-suppression zone (e.g., elution of phospholipids), the IS will not experience the same suppression as the analyte. This leads to inaccurate quantification.[2]

  • The

    
     Advantage: 
    
    
    
    isotopes do not alter the bond length significantly enough to change lipophilicity. They guarantee perfect co-elution. However, introducing enough
    
    
    atoms to get a +3 Da shift (to avoid isotopic overlap) is synthetically difficult for this small molecule.
Experimental Validation Protocols

Do not assume the shift is problematic. You must validate it. Use the following self-validating workflow.

Protocol A: Determining the Magnitude of Shift ($ \Delta t_R $)

Objective: Quantify the exact separation between 6-methoxypyridin-3-amine and its D3-analog.

  • Column Selection: Use a high-efficiency column (e.g., C18, 1.7 µm particle size, 100 mm length).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Shallow gradient (e.g., 5% to 30% B over 10 minutes). Note: Steeper gradients mask the shift but do not eliminate the underlying separation.

  • Injection: Inject a mixture containing both the analyte and the D3-IS at equal concentrations (e.g., 100 ng/mL).

  • Calculation:

    
    
    Acceptance Criteria: If 
    
    
    
    min, proceed to Protocol B.
Protocol B: Matrix Effect Mapping (Post-Column Infusion)

Objective: Determine if the retention shift moves the IS into a different suppression zone.

  • Setup: Tee-in a constant infusion of the Analyte + IS mixture (100 ng/mL) into the LC flow post-column, before the MS source.

  • Injection: Inject a blank extracted matrix (plasma/urine) via the LC column.

  • Observation: Monitor the baseline of the infused analyte/IS.

  • Analysis: Look for "dips" (suppression) or "peaks" (enhancement) in the baseline at the specific retention times of the Analyte and the IS.

    • Fail: If the Analyte elutes in a suppression zone and the IS elutes before it (in a clean zone), the D3-analog is not suitable .

4.3 Workflow Diagram
Recommendations & Mitigation Strategies

If you observe a shift that compromises data quality, apply these mitigation strategies in order of complexity:

  • Change the Mobile Phase Modifier: Methanol often exacerbates the deuterium isotope effect compared to Acetonitrile. Switching organic modifiers can sometimes align the retention times.

  • Increase Aqueous Hold: If the shift occurs early in the gradient, starting with a longer isocratic hold can sometimes bundle the elution, though this often widens peaks.

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) relies on partitioning into a water layer. The deuterium isotope effect is often reversed or significantly minimized in HILIC modes compared to RPLC.

  • The Ultimate Fix: If the above fail, synthesize or purchase the

    
    -analog  (e.g., using 
    
    
    
    -methanol for the ether formation). This eliminates the shift entirely.
References
  • Turowski, M., et al. (2003). "Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase." Analytical Chemistry. Link

  • Ye, X., et al. (2009). "Chromatographic isotope effect: A potential source of error in liquid chromatography-tandem mass spectrometry." Journal of Chromatography A. Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." (See section on Internal Standard response and Matrix Effects). Link

  • Wang, S., et al. (2007). "Isotope effect in LC-MS/MS: 13C-labeled vs deuterated internal standards." Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-(Methoxy-D3)pyridin-3-amine

Operational Context & Hazard Profile Compound: 6-(Methoxy-D3)pyridin-3-amine (Deuterated 5-amino-2-methoxypyridine) CAS (Parent): 6628-77-9 (Non-deuterated analog) Physical State: Solid (Powder/Crystal) Primary Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Context & Hazard Profile

Compound: 6-(Methoxy-D3)pyridin-3-amine (Deuterated 5-amino-2-methoxypyridine) CAS (Parent): 6628-77-9 (Non-deuterated analog) Physical State: Solid (Powder/Crystal) Primary Application: Internal Standard (IS) for LC-MS/MS quantification.

As a deuterated isotopologue, this compound possesses identical chemical toxicity to its non-deuterated parent but carries significantly higher financial and experimental risk due to its scarcity. While the parent compound is classified as an Acute Toxin (Oral) and Irritant (Skin/Eye/Respiratory) , the operational safety strategy must address two distinct vectors:

  • Biological Safety: Preventing exposure to aminopyridine moieties, which are known neurological and respiratory irritants.

  • Data Integrity: Preventing hygroscopic degradation and isotopic dilution from atmospheric moisture or proton exchange.

Hazard Classification (GHS / Conservative Approach)
  • H302: Harmful if swallowed.[1][2][3]

  • H315/H319: Causes skin and serious eye irritation.[4]

  • H335: May cause respiratory irritation.[2][3][4]

  • Warning: Treat as H310 (Fatal in contact with skin) during solubilization, as organic solvents (DMSO/Methanol) act as vehicles for rapid transdermal absorption.

Hierarchy of Controls: Engineering First

PPE is the last line of defense. The following engineering controls are prerequisites for opening the vial.

Control TypeSpecificationRationale
Primary Containment Class II Biological Safety Cabinet or Chemical Fume Hood Prevents inhalation of micro-particulates during weighing.
Static Control Ionizing Blower or Anti-static Gun (e.g., Zerostat)Deuterated standards are often dry and static-prone. Static discharge can scatter mg-quantities, causing exposure and financial loss.
Surface Protection Disposable Bench Underpads (Absorbent side up)Captures minor particulate drift; allows for rapid disposal without cleaning validation.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for the specific workflow of transferring mg-quantities of solid to solution.

A. Hand Protection (Critical Control Point)

Risk: Aminopyridines can be absorbed through the skin.[3] Once dissolved in solvents (Methanol/DMSO), permeation rates accelerate. Recommendation: Double-gloving is mandatory for solubilization.

LayerMaterialThicknessBreakthrough Time (Ref: Methanol)Function
Inner Nitrile (Low-Derma)4 mil (0.10 mm)> 15 minsBiological barrier; protects sample from skin oils/RNase.
Outer Nitrile (High-Performance)5-8 mil (0.12-0.20 mm)> 30 minsMechanical strength; sacrificial layer for solvent splash.
  • Note: Do not use Latex (poor organic solvent resistance) or Vinyl (micro-pores).

  • Protocol: Inspect outer gloves immediately after any solvent contact. Change outer gloves after completing the weighing/solubilization step.

B. Respiratory & Eye Protection

Risk: Mucosal absorption of airborne dust. Standard: Work inside the hood renders personal respiratory gear secondary, but eye protection is non-negotiable due to the basicity of the amine.

  • Eyes: ANSI Z87.1 Chemical Splash Goggles (preferred) or Safety Glasses with side shields and brow guards. Contact lenses should be avoided unless splash goggles are sealed.

  • Respiratory: If weighing outside a hood (NOT RECOMMENDED), a P100 particulate respirator is required. Surgical masks offer zero protection against chemical amines.

C. Body Protection[5]
  • Lab Coat: High-neck, knit-cuff laboratory coat (Polyester/Cotton blend).

    • Why Knit Cuffs? Open sleeves can sweep across the balance, knocking over the vial or dragging contaminants.

  • Legs/Feet: Full-length trousers (no exposed ankles); closed-toe leather or chemically resistant shoes.

Operational Protocol: The "Zero-Loss" Weighing Method

This protocol integrates safety with quantitative accuracy.

Step 1: Preparation

  • Don PPE (Double Nitrile gloves, Lab coat, Goggles).

  • Place balance inside the fume hood.

  • Neutralize Static: Aim the anti-static gun at the vial and the weighing boat/spatula. Discharge slowly. Causality: This prevents the powder from "jumping" due to triboelectric charging.

Step 2: Transfer (Solid)

  • Open vial away from the face.

  • Use a disposable anti-static micro-spatula.

  • Transfer solid. If spillage occurs on the bench pad, treat the pad as hazardous waste immediately. Do not attempt to sweep and recover (purity risk).

Step 3: Solubilization (The High-Risk Moment) This is the moment of highest transdermal risk.

  • Add solvent (e.g., Methanol-D4 or DMSO) directly to the weighing vessel or volumetric flask.

  • Cap immediately. Aminopyridines are volatile enough to cause olfactory fatigue.

  • Vortex inside the hood.

Step 4: Decontamination [5]

  • Wipe balance and surrounding area with a methanol-dampened Kimwipe.

  • Dispose of the wipe in the solid hazardous waste stream.

  • Remove outer gloves by peeling from the cuff (inside-out) and discard.

Visualized Workflows

Diagram 1: Safe Handling Workflow

This logic flow ensures that safety checks are performed before the hazard is accessible.

SafeHandling Start Start: Handling 6-(Methoxy-D3)pyridin-3-amine RiskAssess Risk Assessment: Check Solvent & Mass Start->RiskAssess EngControls Engineering Controls: Hood On + Static Gun RiskAssess->EngControls PPE PPE Donning: Double Nitrile + Goggles EngControls->PPE Handling Handling: Weigh -> Solubilize -> Cap PPE->Handling Waste Waste Segregation: Solids vs. Liquids Handling->Waste End Process Complete Waste->End

Caption: Sequential safety logic ensuring engineering controls and PPE are active before chemical exposure.

Diagram 2: Spill Response Decision Tree

Immediate actions for loss of containment.

SpillResponse Spill Spill Incident Type Identify State Spill->Type Solid Solid Powder (Dry) Type->Solid Liquid Solution (Dissolved) Type->Liquid ActionSolid 1. Cover with wet paper towel 2. Wipe up (Do not sweep) 3. Bag as HazWaste Solid->ActionSolid ActionLiquid 1. Absorb with vermiculite/pads 2. Double bag 3. Ventilate area Liquid->ActionLiquid Report Report to EHS ActionSolid->Report ActionLiquid->Report

Caption: Decision matrix for dry vs. wet spills, prioritizing containment of dust and absorption of solutions.

Waste Disposal & Deactivation

Principle: Pyridine derivatives are toxic to aquatic life and often persist in the environment. NEVER flush down the drain.

  • Solid Waste:

    • Contaminated gloves, weighing boats, and paper towels must go into Hazardous Solid Waste (yellow bag/bin).

    • Label: "Toxic Solid - Pyridine Derivative."

  • Liquid Waste:

    • Segregate into Halogenated or Non-Halogenated organic waste depending on the solvent used (e.g., DMSO/Methanol = Non-Halogenated).

    • Incompatibility: Do not mix with strong oxidizing acids (Nitric/Perchloric) as aminopyridines can react exothermically.

  • Empty Vials:

    • Triple rinse with solvent. Collect rinsate as liquid waste.

    • Deface the label.

    • Dispose of glass in "Chemically Contaminated Glass" bins.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81673, 6-Methoxypyridazin-3-amine (Analogous Hazard Data). Retrieved from [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

Sources

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